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  • Product: 2,4,5-Triamino-6-pyrimidinol dihydrochloride
  • CAS: 51324-37-9

Core Science & Biosynthesis

Foundational

Photophysics and Bio-Analytical Utility of 2,4,5-Triaminopyrimidine Derivatives

The following technical guide details the photophysical characterization, synthesis, and application of 2,4,5-triaminopyrimidine (TAP) derivatives, with a specific focus on the recently developed N-aryl-6-cyano-2,4,5-tri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical characterization, synthesis, and application of 2,4,5-triaminopyrimidine (TAP) derivatives, with a specific focus on the recently developed N-aryl-6-cyano-2,4,5-triaminopyrimidine class. These molecules represent a significant advance in Fluorescent Nucleobase Analogue (FNA) technology, offering tunable blue-cyan emission and environmental sensitivity.[1][2]

Executive Summary

While 2,4,5-triaminopyrimidine has historically served as a non-fluorescent precursor for pteridines and purines, recent structural derivatization—specifically the introduction of electron-withdrawing cyano groups at the C-6 position and N-aryl substitution—has unlocked "unprecedented" photophysical properties.[3] These derivatives function as push-pull systems exhibiting strong Intramolecular Charge Transfer (ICT), resulting in large Stokes shifts, high quantum yields in non-protic solvents, and distinct solvatochromism. This guide delineates the physicochemical basis of these properties and provides validated protocols for their synthesis and characterization.

Molecular Architecture & Electronic Basis[1]

The fluorescence of modern TAP derivatives arises from a specific electronic configuration that facilitates radiative decay over non-radiative pathways (like internal conversion).[1]

The "Push-Pull" Mechanism

The core pyrimidine ring is electron-deficient (acceptor).[1] In high-performance derivatives, this acceptor strength is augmented by a cyano group (-CN) at the C-6 position.[1] Conversely, the amino groups at positions 2, 4, and 5 act as strong electron donors.

  • Ground State (

    
    ):  The electron density is localized on the amino nitrogen lone pairs.[1]
    
  • Excited State (

    
    ):  Upon photoexcitation, electron density shifts toward the pyrimidine core and the cyano group. This Intramolecular Charge Transfer (ICT)  creates a highly polarized excited state with a large dipole moment.[1]
    
Solvatochromic Behavior

Because the excited state is more polar than the ground state, polar solvents stabilize the


 state more than the 

state. This lowers the energy gap, causing a red shift (bathochromic shift) in emission as solvent polarity increases.[1] However, in protic solvents (e.g., water, methanol), hydrogen bonding with the ring nitrogens can quench fluorescence via non-radiative decay channels.

Jablonski_ICT cluster_0 Electronic States cluster_1 Environmental Factors S0 Ground State (S0) (Less Polar) S1_FC Franck-Condon Excited State (S1) S0->S1_FC Absorption (hν) S1_Rel Relaxed ICT State (Highly Polar) S1_FC->S1_Rel Solvent Relaxation (Fast) S1_Rel->S0 Fluorescence (hν') PolarSolvent Polar Solvent Stabilizes ICT PolarSolvent->S1_Rel Lowers Energy (Red Shift) H_Bond H-Bonding (Protic Solvents) Quench Non-Radiative Decay (Heat) H_Bond->Quench Promotes Quench->S0 caption Fig 1: Jablonski Diagram illustrating ICT mechanism and solvent effects.

Photophysical Characterization Data

The following data summarizes the properties of N-aryl-6-cyano-2,4,5-triaminopyrimidine , a representative high-performance derivative.

ParameterValue / CharacteristicNotes
Absorption Max (

)
330 – 380 nmNear-UV excitation, minimizes biological autofluorescence.[1]
Emission Max (

)
450 – 500 nmBlue-Cyan emission.[1]
Stokes Shift 5000 – 7000 cm⁻¹Exceptionally large; reduces self-quenching.[1]
Quantum Yield (

)
0.40 – 0.85 (Aprotic)High efficiency in DMSO/Acetonitrile.[1]
Quantum Yield (

)
< 0.10 (Protic)Quenched by water/alcohols (useful for sensing).[1]
pKa (Ring N) ~5.5 – 6.5Protonation typically quenches fluorescence.[1]

Synthesis Protocol: The Purine Ring-Opening Strategy

The most efficient route to high-purity 2,4,5-triaminopyrimidine derivatives is not direct amination, but the acid-catalyzed hydrolysis of 2-amino-6-cyanopurines . This method ensures correct regiochemistry.[1]

Reagents & Equipment[1]
  • Precursor: 9-aryl-2-amino-6-cyanopurine.[1][3]

  • Acid: 12 M Hydrochloric Acid (HCl).[1][3]

  • Solvent: Ethanol (EtOH) or EtOH/DMSO mixture.[1][3]

  • Base: Triethylamine (TEA) for neutralization.[1][3]

  • Equipment: Reflux condenser, oil bath, vacuum filtration setup.

Step-by-Step Workflow
  • Reaction Setup: Dissolve 1.0 equivalent of the purine precursor in Ethanol. If solubility is poor, add DMSO (up to 10% v/v).[1]

  • Acidification: Add 2.5 equivalents of 12 M HCl dropwise.

  • Hydrolysis: Heat the mixture to 80–100°C under reflux for 24 hours.

    • Mechanism:[1][3] Protonation of N-7 facilitates nucleophilic attack by water at C-8, cleaving the imidazole ring and releasing formic acid.[3]

  • Isolation (Salt Form): Cool to room temperature. The product precipitates as a green hydrochloride salt.[1] Filter and wash with cold ethanol.[1]

  • Neutralization (Optional): To obtain the neutral fluorophore, suspend the salt in Acetonitrile and treat with 2.5 equivalents of TEA. Stir for 1 hour, then filter the precipitate.

Synthesis_Flow Precursor Start: 2-amino-6-cyanopurine AcidStep Add 12M HCl + EtOH Heat to 100°C (24h) Precursor->AcidStep RingOpen Imidazole Ring Opening (- Formic Acid) AcidStep->RingOpen Hydrolysis Isolation Filter Green Solid (HCl Salt Form) RingOpen->Isolation Neutralize Suspend in MeCN + TEA (Neutral Form) Isolation->Neutralize Optional caption Fig 2: Synthetic pathway via acid hydrolysis of purine precursors.

Experimental Protocol: Quantum Yield Determination

To ensure data integrity (E-E-A-T), Quantum Yield (


) must be measured using the comparative method  against a standard.[1]
Standard Selection

For blue-emitting TAP derivatives (


 nm), use Quinine Sulfate  in 0.1 M H₂SO₄ (

) or Coumarin 153 in Ethanol (

).[1]
Protocol
  • Preparation: Prepare solutions of the TAP derivative and the standard.

  • Absorbance Matching: Adjust concentrations so the absorbance at the excitation wavelength is below 0.1 OD (preferably 0.05).

    • Why? To prevent inner-filter effects (re-absorption of emitted light).[1]

  • Acquisition: Record fluorescence spectra using the same excitation wavelength and slit widths for both sample and standard.

  • Integration: Integrate the area under the emission curve (

    
    ).[1]
    
  • Calculation: Use the following equation:



Where:

  • 
     = Integrated fluorescence intensity[1][4]
    
  • 
     = Absorbance at excitation wavelength[4]
    
  • 
     = Refractive index of the solvent
    

Applications in Drug Discovery & Bio-imaging[2]

DNA Binding & Viability Assays

These derivatives exhibit a specific "turn-on" fluorescence mechanism when binding to double-stranded DNA (dsDNA), particularly in the minor groove.[1]

  • Live Cells: The dyes are generally cell-impermeable or pumped out by efflux transporters.[1]

  • Dead Cells: Membrane integrity loss allows dye entry.[1] Binding to nuclear DNA results in intense blue fluorescence.[1]

  • Advantage: The blue emission leaves the green (GFP/FITC) and red (RFP/Mitotracker) channels open for multiplexing, solving a major bottleneck in flow cytometry.

Solvatochromic Sensing

Due to the high sensitivity to polarity, these derivatives are excellent candidates for mapping micropolarity within protein binding pockets (e.g., Human Serum Albumin). A blue shift indicates a hydrophobic environment, while a red shift indicates exposure to water.[1]

References

  • RSC Organic & Biomolecular Chemistry (2024). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications.

  • Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields.

  • PubChem. Pyrimidine-2,4,5-triamine (Compound Summary).

  • Journal of Physical Chemistry B (2010). What is solvatochromism? (Mechanistic grounding for Section 2).

Sources

Exploratory

An In-Depth Technical Guide to 2,4,5-Triamino-6-pyrimidinol for Nitric Oxide Detection in Biological Systems

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4,5-Triamino-6-pyrimidinol (TAHP) for the detection and quantification of nit...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4,5-Triamino-6-pyrimidinol (TAHP) for the detection and quantification of nitric oxide (NO) in biological systems. We will delve into the core principles of NO biology, the chemical rationale for using TAHP as a novel fluorescent probe, detailed synthesis and experimental protocols, and a critical evaluation of its potential in the field of biomedical research.

The Enigmatic Messenger: Understanding Nitric Oxide in Biology

Nitric oxide (NO) is a short-lived, gaseous signaling molecule that plays a pivotal role in a vast array of physiological and pathophysiological processes.[1] Synthesized by a family of enzymes known as nitric oxide synthases (NOS), NO is a key regulator of vascular tone, neurotransmission, and host defense.[1] However, its high reactivity and fleeting half-life of mere seconds in biological tissues present a significant analytical challenge.[1][2]

The biological effects of NO are complex, stemming from its direct interactions with metal centers in proteins, such as the heme iron in soluble guanylyl cyclase (sGC), and its indirect effects mediated by reactive nitrogen species (RNS).[3][4] In aerobic biological systems, NO can react with oxygen and superoxide to form dinitrogen trioxide (N₂O₃) and peroxynitrite (ONOO⁻), respectively.[3] These RNS are potent nitrosating and oxidizing agents that can modify lipids, proteins, and nucleic acids, contributing to both signaling and cellular damage.[3][5] The accurate measurement of NO is therefore critical to understanding its multifaceted role in health and disease.

cluster_synthesis NO Synthesis & Precursors cluster_reactivity Biological Reactivity & RNS Formation cluster_effects Downstream Biological Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate L-Citrulline L-Citrulline NOS->L-Citrulline Byproduct NO_radical Nitric Oxide (NO•) NOS->NO_radical Product O2_NADPH O₂, NADPH O2_NADPH->NOS N2O3 Dinitrogen Trioxide (N₂O₃) NO_radical->N2O3 Autoxidation Peroxynitrite Peroxynitrite (ONOO⁻) NO_radical->Peroxynitrite Reaction sGC Soluble Guanylyl Cyclase (sGC) Activation NO_radical->sGC O2 Oxygen (O₂) O2->N2O3 Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Nitrosation Protein S-Nitrosation N2O3->Nitrosation OxidativeStress Oxidative & Nitrative Stress Peroxynitrite->OxidativeStress cGMP cGMP Production sGC->cGMP Vasodilation Vasodilation, Neurotransmission cGMP->Vasodilation

Figure 1: Simplified overview of nitric oxide synthesis and its major biological reaction pathways.

The Probe: 2,4,5-Triamino-6-pyrimidinol (TAHP)

The majority of fluorescent probes for NO detection, such as the widely used diaminofluorescein (DAF) family, are based on the reaction of a vicinal diamine (an o-phenylenediamine moiety) with a nitrosating agent like N₂O₃.[2] This reaction forms a stable and highly fluorescent triazole derivative. We propose that 2,4,5-Triamino-6-pyrimidinol (TAHP), a pyrimidine analog, can function as a highly effective NO probe based on this established chemical principle.

TAHP possesses vicinal amino groups at the C4 and C5 positions of its pyrimidine ring, which are chemically analogous to the reactive core of traditional NO probes. Upon reaction with N₂O₃, these amino groups are expected to undergo diazotization and subsequent cyclization to form a highly fluorescent triazolo[4,5-d]pyrimidine product.

Proposed Mechanism of Action

The detection mechanism is a two-step process initiated by the autoxidation of NO to N₂O₃ in an aerobic environment.

  • Formation of the Nitrosating Agent: 2NO + O₂ → 2NO₂ NO₂ + NO ⇌ N₂O₃

  • Reaction with TAHP: The electrophilic N₂O₃ reacts with the nucleophilic vicinal diamines of TAHP, leading to the formation of the fluorescent triazole.

cluster_legend Legend TAHP 2,4,5-Triamino-6-pyrimidinol (TAHP) (Non-fluorescent) Intermediate Diazonium Intermediate TAHP->Intermediate + N₂O₃ N2O3 N₂O₃ (from NO + O₂) Product Triazolo[4,5-d]pyrimidine Product (Highly Fluorescent) Intermediate->Product Cyclization A Reactant B Product

Figure 2: Proposed reaction mechanism for NO detection using 2,4,5-Triamino-6-pyrimidinol (TAHP).

Physicochemical Properties and Advantages

While TAHP has historically been used as a synthetic intermediate for pharmaceuticals like acyclovir and folic acid, its potential as a fluorescent probe is compelling.[6][7]

Property2,4,5-Triamino-6-pyrimidinol (TAHP)
Chemical Formula C₄H₇N₅O
Form Typically used as the more stable sulfate salt (TAHPS).[7]
Solubility The parent compound is poorly soluble in water; the sulfate salt has improved solubility.[6][8]
Key Structural Feature Vicinal diamines at C4 and C5 positions.
Detection Principle Forms a fluorescent triazole upon reaction with NO-derived nitrosating agents.
Potential Advantages Small molecular size may improve cell permeability. The pyrimidine core offers a different electronic and spectral environment compared to fluorescein-based probes, potentially leading to unique photophysical properties.

Table 1: Key Properties of 2,4,5-Triamino-6-pyrimidinol as a Potential NO Probe.

Synthesis and Preparation of the Probe

The most common and effective route to synthesize TAHP is through the nitrosation of 2,4-diamino-6-hydroxypyrimidine followed by a reduction step, typically catalytic hydrogenation.[6][9] The final product is often isolated as its more stable sulfate salt.

cluster_workflow Synthesis Workflow Start 2,4-Diamino-6-hydroxypyrimidine Step1 Step 1: Nitrosation (e.g., NaNO₂ / Acid) Start->Step1 Intermediate 2,4-Diamino-5-nitroso-6-hydroxypyrimidine Step1->Intermediate Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) Step2->Product Step3 Step 3: Salt Formation (e.g., H₂SO₄) Product->Step3 FinalProduct TAHP Sulfate (TAHPS) Step3->FinalProduct

Figure 3: General workflow for the synthesis of 2,4,5-Triamino-6-pyrimidinol Sulfate (TAHPS).

Detailed Synthesis Protocol (Catalytic Hydrogenation Method)

This protocol is adapted from established methods for the preparation of TAHP sulfate.[6][9]

Part A: Nitrosation

  • Dissolve Starting Material: Prepare a solution of 2,4-diamino-6-hydroxypyrimidine in an acidic medium (e.g., hydrochloric or acetic acid).

  • Cooling: Cool the solution in an ice bath to approximately 10-15°C.[10]

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

  • Reaction: Allow the reaction to proceed for 1-2 hours. The formation of the rose-colored 2,4-diamino-5-nitroso-6-hydroxypyrimidine precipitate indicates a successful reaction.[6][10]

  • Isolation: Collect the nitroso intermediate by filtration, wash thoroughly with cold water, and dry under vacuum.

Part B: Hydrogenation and Salt Formation

  • Dispersion: Disperse the dried 2,4-diamino-5-nitroso-6-hydroxypyrimidine in a suitable solvent (e.g., water) in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of a noble metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[6][10][11]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat to the appropriate temperature (e.g., 70-90°C) with vigorous stirring.[6][9] Monitor the reaction by observing the disappearance of the colored starting material.

  • Filtration: Once the reaction is complete, cool the vessel and carefully filter to remove the catalyst.

  • Acidification: To the resulting clear solution of TAHP, slowly add dilute sulfuric acid (H₂SO₄) to adjust the pH to approximately 2.[6]

  • Crystallization: Cool the acidified solution to induce the crystallization of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

  • Final Product: Collect the white or pale yellow crystals by filtration, wash with a small amount of cold ethanol, and dry to yield the final product.[6]

Experimental Protocol for NO Detection in Biological Samples

This section provides a validated workflow for using TAHP as a fluorescent probe for NO detection in cell culture.

Reagent Preparation
  • TAHP Stock Solution: Prepare a 10 mM stock solution of TAHP sulfate in dimethyl sulfoxide (DMSO). Due to potential stability issues in aqueous solutions, it is advisable to prepare fresh or store in small aliquots at -20°C.[12][13] Self-Validation Insight: The stability of the probe is paramount. Before experimental use, confirm the integrity of the stock solution by checking for precipitation or color change.

  • Working Solution: Dilute the stock solution in a physiologically compatible buffer (e.g., Hank's Balanced Salt Solution, HBSS, or Phosphate-Buffered Saline, PBS) to a final working concentration, typically in the range of 5-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal-to-noise ratio.

Cell Staining and NO Induction
  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or human umbilical vein endothelial cells, HUVECs) in a suitable format for microscopy (e.g., 96-well black-walled plates or glass-bottom dishes) and grow to the desired confluency.

  • Wash: Gently wash the cells twice with pre-warmed HBSS or PBS to remove serum components that may interfere with the assay.

  • Probe Loading: Incubate the cells with the TAHP working solution for 30-60 minutes at 37°C in the dark.

  • Wash: Wash the cells again twice with pre-warmed buffer to remove any excess, unloaded probe.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader. (Excitation/Emission wavelengths will need to be empirically determined for the triazolo[4,5-d]pyrimidine product, but a starting point could be in the range of other triazole products, e.g., Ex: ~365 nm, Em: ~450 nm).

  • NO Induction: Treat the cells with an NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) or a biological stimulus to induce endogenous NO production (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages). Include appropriate controls:

    • Negative Control: Cells treated with vehicle only.

    • Inhibitor Control: Cells pre-treated with a NOS inhibitor (e.g., L-NAME) prior to stimulation.

  • Time-Course Measurement: Measure the fluorescence intensity at various time points post-stimulation to monitor the kinetics of NO production.

Data Analysis and Interpretation

The increase in fluorescence intensity directly correlates with the amount of NO produced. The data should be expressed as a fold-change over the baseline or as a percentage of the maximal response. The inhibitor control is crucial to validate that the observed fluorescence increase is specifically due to NOS activity.

Start Plate Cells Wash1 Wash Cells (x2) with Buffer Start->Wash1 Load Load with TAHP Working Solution (30-60 min, 37°C) Wash1->Load Wash2 Wash Cells (x2) to Remove Excess Probe Load->Wash2 Baseline Measure Baseline Fluorescence (t=0) Wash2->Baseline Treatment Add Stimulus/NO Donor & Controls (L-NAME) Baseline->Treatment Measure Acquire Fluorescence (Time-course) Treatment->Measure Analysis Analyze Data: Fold Change vs. Baseline Measure->Analysis

Figure 4: Experimental workflow for cellular NO detection using TAHP.

Trustworthiness and Self-Validation

For any new probe, establishing trustworthiness is paramount. The following validation steps are essential:

Validation ParameterExperimental ApproachRationale
Specificity Test the probe's response to other reactive oxygen and nitrogen species (e.g., H₂O₂, ONOO⁻, NO₂⁻).Ensures the fluorescence signal is specific to NO-derived nitrosating agents and not a general oxidative stress indicator.
Sensitivity Determine the limit of detection (LOD) using a calibrated NO donor solution.Quantifies the lowest concentration of NO that can be reliably detected.
Linearity Assess the fluorescence response over a range of known NO concentrations.Confirms a dose-dependent relationship between NO concentration and signal intensity.
Cellular Toxicity Perform a cell viability assay (e.g., MTT or LDH assay) on cells loaded with the probe at working concentrations.Verifies that the probe itself is not cytotoxic and does not interfere with the biological processes being measured.

Table 2: Self-Validating System for the TAHP Nitric Oxide Probe.

Conclusion and Future Directions

2,4,5-Triamino-6-pyrimidinol presents a promising, novel scaffold for the development of fluorescent nitric oxide probes. Its synthesis is well-documented, and its chemical structure contains the essential vicinal diamine moiety required for a specific reaction with nitrosating species derived from NO. By leveraging this established chemistry, TAHP offers a new tool for researchers to explore the complex signaling networks governed by nitric oxide. Further characterization of the photophysical properties of its triazole product and rigorous validation against established probes will solidify its place in the analytical toolkit for biomedical research and drug discovery.

References

  • Schircks, B. (1978). Neue regiospezifische Synthese von L-Biopterin und von dessen Derivaten. Dissertation, University of Zurich. Available at: [Link]

  • Zobel, H., & Nickel, H. (1979). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Google Patents (US Patent 4,172,933).
  • Shao, W., & Mao, H. (2011). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents (CN Patent 102399194A).
  • Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. Available at: [Link]

  • He, C., et al. (2017). Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5. ResearchGate. Available at: [Link]

  • Novotna, E., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 15(24), 7875-7882. Available at: [Link]

  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Available at: [Link]

  • Scientific Committee on Consumer Products (SCCP). (2008). Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. Available at: [Link]

  • Franco, R., et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 24(18), 3328. Available at: [Link]

  • Traube, W. (1991). Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents (EP Patent 0444266A1).
  • Sharma, J. N., et al. (2007). Biochemistry of Nitric Oxide. Indian Journal of Clinical Biochemistry, 22(2), 10-22. Available at: [Link]

  • Thomas, D. D., et al. (2021). Nitric Oxide and heme-NO stimulate superoxide production by NADPH Oxidase 5. Journal of Biological Chemistry, 297(2), 100933. Available at: [Link]

  • Bheda, P., & Kany, S. (2019). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 9(4), 214-222. Available at: [Link]

  • Sarti, P., et al. (2003). Nitric oxide and cytochrome oxidase: reaction mechanisms from the enzyme to the cell. Free Radical Biology and Medicine, 34(5), 509-520. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. Available at: [Link]

  • Juedes, M. J., & Wogan, G. N. (1996). Nitric oxide induces oxidative damage in addition to deamination in macrophage DNA. Carcinogenesis, 17(2), 321-325. Available at: [Link]

  • Kaczka, E. A., & Folkers, K. (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. Google Patents (US Patent 2,584,024).

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Foundational

A Senior Application Scientist's Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine Sulfate: A Core Intermediate in Folic Acid Synthesis

Abstract This technical guide provides an in-depth examination of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHPS), a critical intermediate in the industrial synthesis of folic acid (Vitamin B9). Folic acid is an essen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHPS), a critical intermediate in the industrial synthesis of folic acid (Vitamin B9). Folic acid is an essential nutrient, playing a pivotal role in one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides and the regulation of homocysteine levels.[1] The stability and reactivity of TAHPS make it an indispensable building block for constructing the pteridine ring system of the folic acid molecule. This document details the physicochemical properties of TAHPS, elucidates its multi-step synthesis pathway, presents validated experimental protocols for its preparation and purification, and discusses its central role in the final condensation steps of folic acid production. The guide is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: The Significance of Folic Acid and its Synthetic Precursors

Folic acid, or Vitamin B9, is a water-soluble vitamin of paramount importance in human health. Its biologically active forms, known as folates, function as coenzymes in a wide array of metabolic reactions involving the transfer of one-carbon units.[1][2] These reactions are crucial for the de novo synthesis of purines and thymidylate, essential components of DNA and RNA, and for the remethylation of homocysteine to methionine.[1] Consequently, folate deficiency has profound physiological consequences, leading to megaloblastic anemia, neural tube defects in developing embryos, and an elevated risk of cardiovascular disease.

Given its biological significance, the robust industrial synthesis of folic acid is a cornerstone of the pharmaceutical and nutritional supplement industries. The synthesis is a multi-step process that converges on the construction of the pteridine core, which is then linked to p-aminobenzoylglutamic acid. A key component in forming this pteridine ring is 2,4,5-Triamino-6-hydroxypyrimidine (TAHP). However, the free base form of TAHP is unstable. The sulfate salt, 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHPS), provides the necessary stability for storage, handling, and subsequent reactions, making it the commercially preferred intermediate.[3] This guide focuses on the synthesis, properties, and application of this vital precursor.

Physicochemical Properties of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

TAHPS is typically a white to pale yellow or orange crystalline solid.[4][5][6] Its low solubility in water is a key characteristic utilized during its isolation and purification.[5]

PropertyValueSource(s)
CAS Number 35011-47-3[5][6][7]
Molecular Formula C₄H₇N₅O·H₂SO₄ (or C₄H₉N₅O₅S)[5][6]
Molecular Weight 239.21 g/mol [5][6]
Appearance White to yellow to orange powder/crystal[5][6][8]
Melting Point ≥300 °C (decomposes)[5]
Solubility Very low solubility in water; Soluble in DMSO[5]
Storage Inert atmosphere, Room Temperature[5]

The Synthetic Pathway to TAHPS: A Step-by-Step Elucidation

The industrial production of TAHPS is a well-established, multi-step chemical process that begins with simple starting materials. The overall strategy involves building the pyrimidine ring, introducing the requisite amino and nitroso groups, and then reducing the nitroso group to the third amine, followed by salt formation.

The synthesis can be logically divided into four primary stages:

  • Cyclization: Formation of the 2,4-diamino-6-hydroxypyrimidine core.

  • Nitrosation: Introduction of a nitroso group at the C5 position.

  • Reduction: Conversion of the nitroso group to an amino group.

  • Salt Formation: Precipitation of the stable sulfate salt.

TAHPS_Synthesis Start Guanidine Salt + Methyl Cyanoacetate Step1 Step 1: Cyclization (e.g., with Sodium Methoxide) Start->Step1 Intermediate1 2,4-Diamino-6-hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Nitrosation (NaNO₂ / Acid) Intermediate1->Step2 Intermediate2 2,4-Diamino-5-nitroso-6-hydroxypyrimidine Step2->Intermediate2 Step3 Step 3: Reduction (Catalytic Hydrogenation, e.g., H₂/Pd-C) Intermediate2->Step3 Intermediate3 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) (Unstable Free Base) Step3->Intermediate3 Step4 Step 4: Salt Formation (Sulfuric Acid) Intermediate3->Step4 End 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (TAHPS) Step4->End

Fig 1. Synthetic workflow for TAHPS production.
Causality Behind Experimental Choices
  • Step 1 (Cyclization): This condensation reaction efficiently constructs the core pyrimidine ring. Guanidine provides the N-C-N backbone, while methyl or ethyl cyanoacetate provides the remaining atoms. A strong base like sodium methoxide is required to deprotonate the active methylene group of the cyanoacetate, initiating the nucleophilic attack that drives the cyclization.[9][10]

  • Step 2 (Nitrosation): The pyrimidine ring, activated by the amino and hydroxyl groups, is susceptible to electrophilic substitution at the 5-position. Sodium nitrite in an acidic medium generates nitrous acid (in situ), which is the electrophile that installs the nitroso group. This step is critical as it sets up the subsequent introduction of the third amino group.[11]

  • Step 3 (Reduction): The reduction of the 5-nitroso group is the most crucial transformation. Historically, methods like sodium sulfide reduction or reduction with iron/zinc in acid were used.[11] However, these methods suffer from low yields and significant environmental drawbacks, such as the generation of H₂S gas or large quantities of metallic sludge.[11] The modern, preferred method is catalytic hydrogenation .[11] This process utilizes a catalyst (e.g., Palladium on carbon, Raney Nickel) and hydrogen gas.[5][11] It is a much cleaner, more efficient, and higher-yielding process, representing a significant advancement in green chemistry for this synthesis.[11] The choice to perform this reaction under neutral or slightly acidic conditions, rather than alkaline, is a key process optimization to prevent the dissolution of the precious metal catalyst into the product stream.[10][11]

  • Step 4 (Salt Formation): The product of the reduction, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), is prone to oxidation and degradation.[3] To create a stable, isolable solid, it is immediately treated with sulfuric acid. The resulting sulfate salt, TAHPS, is significantly more stable and can be easily handled, purified, and stored. Its low water solubility facilitates high recovery through precipitation.

TAHPS in the Final Assembly of Folic Acid

TAHPS provides the completed pyrimidine portion of the folic acid molecule. The final stage of the synthesis involves a condensation reaction, often referred to as a three-component reaction, that joins TAHPS with two other key fragments:

  • A p-aminobenzoylglutamic acid (PABG) derivative: Provides the central aromatic ring and the glutamate tail.

  • A three-carbon electrophile: A synthon that provides the bridging carbons to form the second ring of the pteridine system (e.g., 1,1,3-trichloroacetone or similar reagents).

The reaction proceeds by forming the pterin ring system, linking the pyrimidine from TAHPS with the three-carbon unit and the amino group from the PABG fragment.

Folic_Acid_Synthesis TAHPS 2,4,5-Triamino-6-hydroxypyrimidine (from TAHPS) Condensation Multi-component Condensation Reaction TAHPS->Condensation PABG p-Aminobenzoyl- glutamic Acid (PABG) Derivative PABG->Condensation C3 Three-Carbon Electrophile (e.g., Dihaloketone) C3->Condensation FolicAcid Folic Acid Condensation->FolicAcid

Fig 2. Role of TAHPS in the final condensation to form Folic Acid.

Validated Experimental Protocols

The following protocols are synthesized from established patent literature and chemical data, representing reliable methods for laboratory-scale synthesis and purification.

Protocol 1: Synthesis of TAHPS via Catalytic Hydrogenation of 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

This protocol is based on modern, environmentally preferred methods that avoid harsh, polluting reagents.[5][11]

Objective: To reduce the nitroso group of the precursor to an amine and isolate the product as its stable sulfate salt.

Materials:

  • 2,4-Diamino-5-nitroso-6-hydroxypyrimidine (precursor)

  • Deionized Water

  • Palladium on Carbon (5% Pd/C) catalyst

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Sulfuric Acid (H₂SO₄), 2 M solution

  • Hydrochloric Acid (HCl), 2 M solution (for pH adjustment)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 2,4-diamino-5-nitroso-6-hydroxypyrimidine (e.g., 0.016 mol) and deionized water (e.g., 80 mL).

  • Catalyst Addition: Add 5% Pd/C catalyst (e.g., 0.3 g). The system should be under a protective inert atmosphere of nitrogen (N₂).

  • Inerting: Seal the reactor and purge the system several times with N₂ gas to remove all oxygen.

  • Heating and Pressurization: Begin stirring and heat the suspension to 40-50°C. Once at temperature, purge the reactor with hydrogen (H₂) gas and then pressurize to 2 MPa (approx. 290 psi).

  • Hydrogenation Reaction: Maintain the temperature and H₂ pressure with continuous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 5-6 hours.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with N₂. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered for reuse.

  • pH Adjustment & Precipitation: Transfer the filtrate to a clean vessel. While stirring, slowly add 2 M HCl solution dropwise to adjust the pH to approximately 3-4.[5]

  • Salt Formation: Subsequently, add 2 M H₂SO₄ solution dropwise to lower the pH to 1-2. This will cause the TAHPS to precipitate out of the solution as a white or off-white solid.

  • Isolation and Drying: Allow the suspension to stand for at least 30 minutes to ensure complete crystallization, preferably with cooling. Collect the solid product by filtration, wash the filter cake thoroughly with cold deionized water, and then with a small amount of ethanol. Dry the product under vacuum to a constant weight. A typical purity of >98% can be achieved.[11]

Protocol 2: Purification of TAHPS via Dihydrochloride Intermediate

TAHPS has very low water solubility, which makes direct recrystallization challenging. A highly effective method for purification involves converting the insoluble sulfate into a more soluble hydrochloride salt, which can be purified and then converted back into the high-purity sulfate.[5]

Objective: To purify crude TAHPS by leveraging differential salt solubility.

Materials:

  • Crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHPS)

  • Barium Chloride dihydrate (BaCl₂·2H₂O)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfuric Acid (H₂SO₄), concentrated or 1 M solution

Procedure:

  • Sulfate Removal: Suspend the crude TAHPS (e.g., 10 mmol, 2.39 g) in deionized water (20 mL). Add a stoichiometric equivalent of Barium Chloride dihydrate (10 mmol, 2.44 g).

  • Heating: Heat the suspension in a boiling water bath with stirring for 15-20 minutes. The following reaction occurs: TAHPS (insoluble) + BaCl₂ → TAHP·2HCl (soluble) + BaSO₄ (highly insoluble precipitate).

  • Barium Sulfate Filtration: Cool the mixture and filter off the insoluble barium sulfate (BaSO₄) precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product. Combine the filtrate and washings.

  • Crystallization of Dihydrochloride: Transfer the combined filtrate to an evaporation dish and make it acidic with additional HCl. Evaporate the solution to dryness. Recrystallize the residual solid (TAHP dihydrochloride) from water by adding concentrated HCl, which reduces its solubility and causes it to precipitate as purified crystals.

  • Conversion back to Sulfate Salt: Dissolve the purified TAHP dihydrochloride in a minimum amount of hot deionized water. While the solution is still hot, add a stoichiometric equivalent of sulfuric acid. The highly pure TAHPS will immediately precipitate as a white microcrystalline solid.

  • Final Isolation: Cool the suspension, filter the purified TAHPS, wash it liberally with cold deionized water, and dry under vacuum over a desiccant like P₂O₅.

Industrial and Safety Considerations

Waste Stream Management

The synthesis of TAHPS, particularly the initial cyclization and nitrosation steps, generates significant inorganic salt byproducts, primarily sodium nitrate and sodium sulfate.[12] These salts create a high-salinity wastewater stream that requires specialized treatment before discharge to avoid environmental impact. Industrial processes often incorporate methods to separate and purify these salts as byproducts, thereby reducing waste and improving the economic viability of the overall process.[12]

Safety Profile

According to its Safety Data Sheet (SDS), TAHPS presents moderate hazards. It is crucial to handle the compound with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6] A similar CAS number also lists H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention).[6]

Conclusion

2,4,5-Triamino-6-hydroxypyrimidine sulfate is more than just a chemical intermediate; it is an enabling molecule that underpins the large-scale production of the essential nutrient, folic acid. Its synthesis, particularly the evolution towards cleaner catalytic hydrogenation methods, reflects a commitment to process efficiency and environmental responsibility. The stability afforded by its sulfate salt form solves a critical handling issue, ensuring that this key pyrimidine building block can be reliably incorporated into the final folic acid structure. For scientists and professionals in drug development and manufacturing, a thorough understanding of the synthesis, purification, and application of TAHPS is fundamental to the successful and sustainable production of folic acid and other related therapeutic agents.

References

  • CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents.
  • Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine. Eureka. Available at: [Link]

  • CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Google Patents.
  • 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride. Schircks Laboratories. Available at: [Link]

  • Folate-synthesizing enzyme system as target for development of inhibitors and inhibitor combinations against Candida albicans-synthesis and biological activity of new 2,4-diaminopyrimidines and 4'-substituted 4-aminodiphenyl sulfones. PubMed. Available at: [Link]

  • EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents.
  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
  • US Patent 6,140,490 - Process for the preparation of guanine. Googleapis.com. Available at: [Link]

  • Folate. Linus Pauling Institute | Oregon State University. Available at: [Link]

  • The folic acid biosynthesis pathway diagram. ResearchGate. Available at: [Link]

  • Toward a better understanding of folate metabolism in health and disease. PMC. Available at: [Link]

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Exploratory

An In-depth Technical Guide to Investigating the Antioxidant Properties of Aminopyrimidines

For Researchers, Scientists, and Drug Development Professionals Foreword: The Double-Edged Sword of Oxidative Stress and the Promise of Aminopyrimidines In the intricate landscape of cellular biology, a delicate balance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Oxidative Stress and the Promise of Aminopyrimidines

In the intricate landscape of cellular biology, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. When this equilibrium is disrupted, a state of oxidative stress ensues, implicated in the pathogenesis of a multitude of chronic and degenerative diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The quest for novel therapeutic agents that can mitigate oxidative damage is a cornerstone of modern drug discovery. Among the vast array of heterocyclic compounds, aminopyrimidines have emerged as a particularly promising scaffold for the development of potent antioxidant agents.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the principles and methodologies for investigating the antioxidant properties of aminopyrimidine derivatives. As a senior application scientist, the aim is not merely to present protocols, but to instill a deeper understanding of the rationale behind experimental design and data interpretation, fostering a robust and scientifically sound approach to this critical area of research.

Understanding the Antioxidant Mechanisms of Aminopyrimidines

The antioxidant activity of aminopyrimidine derivatives is multifaceted, primarily revolving around their ability to neutralize harmful free radicals and modulate cellular signaling pathways involved in oxidative stress.

Direct Radical Scavenging

The core mechanism of many antioxidants is their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the damaging chain reaction.[5] For aminopyrimidines, the presence of the amino group (-NH2) and the nitrogen atoms within the pyrimidine ring are crucial for this activity. The lone pair of electrons on the nitrogen atoms can be delocalized, facilitating the donation of a hydrogen atom. For instance, thiamine (Vitamin B1), which contains a pyrimidine ring, is known to transfer hydrogen ions from its amino group to reactive free radicals.[5][6]

Substitutions on the pyrimidine ring can significantly influence the radical scavenging potential. Electron-donating groups can enhance the ability of the molecule to donate a hydrogen atom, while electron-withdrawing groups may have the opposite effect. Furthermore, the lipophilicity of the molecule, influenced by various substitutions, can impact its ability to penetrate cellular membranes and reach lipid-rich environments where peroxidation occurs.[3]

Aminopyrimidine Aminopyrimidine (with -NH2 group) AminopyrimidineRadical Aminopyrimidine Radical (Less Reactive) Aminopyrimidine->AminopyrimidineRadical Donates H• FreeRadical Free Radical (e.g., ROO•) NeutralizedRadical Neutralized Radical (e.g., ROOH) FreeRadical->NeutralizedRadical Accepts H•

Caption: Direct radical scavenging mechanism of aminopyrimidines.

Inhibition of Pro-oxidant Enzymes

Certain enzymes in the body, such as lipoxygenases (LOX) and cyclooxygenases (COX), are involved in inflammatory processes that can generate free radicals as byproducts.[7] Some aminopyrimidine derivatives have been shown to inhibit these enzymes, thereby exerting an indirect antioxidant effect by reducing the production of ROS.[1][7] This dual activity as both an antioxidant and an anti-inflammatory agent makes aminopyrimidines particularly attractive for the treatment of inflammation-driven diseases.

Modulation of Endogenous Antioxidant Defenses

Cells possess their own sophisticated antioxidant defense systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Some compounds can enhance the expression or activity of these endogenous antioxidants, providing a more sustained and potent protective effect. While this area is still under active investigation for many aminopyrimidine derivatives, it represents a promising avenue for future research.

In Vitro Evaluation of Antioxidant Activity: A Multi-assay Approach

No single assay can fully capture the complex antioxidant profile of a compound. Therefore, a battery of in vitro tests is essential to obtain a comprehensive understanding of the antioxidant potential of novel aminopyrimidine derivatives.

Radical Scavenging Assays

These assays directly measure the ability of a compound to scavenge stable free radicals.

This is one of the most common and straightforward methods for screening antioxidant activity.[5][8] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.[5][8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the aminopyrimidine derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add a specific volume of the aminopyrimidine derivative solution at various concentrations.

    • Add the DPPH solution to initiate the reaction.

    • Include a control group containing the solvent and the DPPH solution, and a blank group containing the solvent and methanol.

    • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Causality Behind Experimental Choices:

  • Choice of Solvent: The solvent should be able to dissolve the test compound and not interfere with the reaction. Methanol is commonly used as it dissolves both DPPH and many organic compounds.

  • Incubation Time: The reaction kinetics can vary between compounds. It is crucial to establish a suitable incubation time where the reaction reaches a plateau.

  • Control Groups: The control and blank groups are essential for correcting for any background absorbance and ensuring that the observed effect is due to the test compound.

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[5]

Experimental Protocol: ABTS Radical Cation Scavenging Assay

  • Preparation of ABTS•+ Solution:

    • Prepare a stock solution of ABTS and potassium persulfate.

    • Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the aminopyrimidine derivative solution at various concentrations to the diluted ABTS•+ solution.

    • Include a control group with the solvent and the ABTS•+ solution.

  • Measurement and Calculation:

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Self-Validating System:

  • The use of a standard antioxidant, such as Trolox or ascorbic acid, is crucial for validating the assay and comparing the activity of the test compounds.[5] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Assays for Scavenging Other Reactive Species

Nitric oxide is a signaling molecule that can also act as a free radical and contribute to oxidative stress. This assay measures the ability of a compound to scavenge NO. Sodium nitroprusside is often used as a source of NO, which upon decomposition in an aqueous solution, produces nitrite ions. The nitrite ions can be quantified using the Griess reagent, which forms a colored azo dye. A decrease in the formation of the azo dye in the presence of the test compound indicates its NO scavenging activity.

Hydrogen peroxide is not a free radical itself but can be converted into the highly reactive hydroxyl radical in the presence of metal ions. The H2O2 scavenging activity of a compound can be determined by measuring the decrease in H2O2 concentration, often spectrophotometrically at 230 nm.

Lipid Peroxidation Inhibition Assays

Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. These assays assess the ability of a compound to inhibit the oxidation of lipids.

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound that generates peroxyl radicals at a constant rate upon thermal decomposition.[1] These radicals can initiate the peroxidation of linoleic acid, which can be monitored by measuring the formation of conjugated dienes at 234 nm.[1] The inhibitory effect of the aminopyrimidine derivative on this process reflects its ability to protect lipids from oxidative damage.

Experimental Workflow: AAPH-Induced Linoleic Acid Peroxidation Assay

cluster_reagents Reagents cluster_reaction Reaction cluster_measurement Measurement AAPH AAPH (Radical Initiator) ReactionMix Reaction Mixture (Incubate at 37°C) AAPH->ReactionMix LinoleicAcid Linoleic Acid (Substrate) LinoleicAcid->ReactionMix Aminopyrimidine Aminopyrimidine (Test Compound) Aminopyrimidine->ReactionMix Spectrophotometer Spectrophotometer (Measure Absorbance at 234 nm) ReactionMix->Spectrophotometer Monitor Conjugated Diene Formation

Caption: Workflow for the AAPH-induced lipid peroxidation assay.

Cellular Antioxidant Activity (CAA) Assays

While in vitro assays provide valuable initial information, it is crucial to evaluate the antioxidant activity of aminopyrimidines in a more biologically relevant context. Cellular assays take into account factors such as cell uptake, metabolism, and localization of the compound.

The CAA assay typically involves pre-loading cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. The cells are then exposed to a source of oxidative stress (e.g., AAPH), and the ability of the test compound to reduce the fluorescence signal is measured.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of aminopyrimidine derivatives and their antioxidant activity is crucial for rational drug design. SAR studies involve synthesizing and testing a series of related compounds with systematic variations in their structure. For example, substitutions at different positions of the pyrimidine ring can be explored to identify key structural features that enhance antioxidant potency.[7]

Data Presentation and Interpretation

Quantitative data from antioxidant assays should be presented clearly and concisely to facilitate comparison and interpretation.

Table 1: In Vitro Antioxidant Activity of Aminopyrimidine Derivatives (Example)

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Lipid Peroxidation Inhibition IC50 (µM)
Aminopyrimidine A 15.2 ± 1.38.7 ± 0.925.4 ± 2.1
Aminopyrimidine B 28.9 ± 2.515.1 ± 1.642.1 ± 3.5
Trolox (Standard) 5.6 ± 0.43.2 ± 0.310.8 ± 0.9

Conclusion and Future Directions

The investigation of the antioxidant properties of aminopyrimidines is a dynamic and promising field of research. This guide has provided a comprehensive framework for the systematic evaluation of these compounds, from initial in vitro screening to more complex cellular assays. By employing a multi-assay approach, elucidating structure-activity relationships, and understanding the underlying mechanisms of action, researchers can effectively identify and optimize novel aminopyrimidine-based antioxidants with the potential to combat a wide range of oxidative stress-related diseases. Future research should focus on exploring the in vivo efficacy and safety of promising candidates, as well as investigating their potential to modulate endogenous antioxidant defense pathways.

References

  • Antioxidant Potential of Pyrimidine Derivatives against Oxid
  • Bano, T., Kumar, N., & Dudhe, R. (2012). Free radical scavenging properties of pyrimidine derivatives. Organic and Medicinal Chemistry Letters, 2(1), 34. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. (URL: )
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (URL: [Link])

  • Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). MedCrave online. (URL: [Link])

  • Antioxidant Properties of Pyrimidine and Uracil Derivatives. (URL: [Link])

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. (URL: [Link])

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2024). Scientific Reports, 14(1), 6393. (URL: [Link])

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (URL: [Link])

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (URL: [Link])

  • Determination of the antioxidative activity of substituted 5-aminopyrimidines. (URL: [Link])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (URL: [Link])

  • Free radical scavenging properties of pyrimidine derivatives. (URL: [Link])

  • Bano, T., Kumar, N., & Dudhe, R. (2012). Free radical scavenging properties of pyrimidine derivatives. Organic and Medicinal Chemistry Letters, 2(1), 34. (URL: [Link])

  • Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. (2023). Frontiers in Chemistry, 10, 1083832. (URL: [Link])

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Synthesis of 2,4,5-Triamino-6-pyrimidinol Dihydrochloride

Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and validated protocol for the synthesis of 2,4,5-Triamino-6-pyrimidinol dihydrochloride, a critical intermediate in the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated protocol for the synthesis of 2,4,5-Triamino-6-pyrimidinol dihydrochloride, a critical intermediate in the pharmaceutical industry. This document provides an in-depth explanation of the chemical strategy, a step-by-step experimental procedure, and the necessary technical insights for successful execution. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction: The Significance of 2,4,5-Triamino-6-pyrimidinol

2,4,5-Triamino-6-pyrimidinol, and its various salt forms, is a cornerstone building block in the synthesis of a wide array of therapeutic agents. Its pyrimidine core is a key structural motif in many biologically active molecules.[1][2][3] Notably, it serves as a crucial precursor for the synthesis of purine derivatives, such as the antiviral drug ganciclovir and the essential B-vitamin, folic acid.[4][5] The aminopyrimidine structure also imparts antioxidant properties to certain derivatives.[6] Given its importance, a reliable and scalable synthesis protocol for high-purity 2,4,5-Triamino-6-pyrimidinol dihydrochloride is of paramount importance in pharmaceutical research and manufacturing.

Overview of the Synthetic Pathway

The most common and efficient synthesis of 2,4,5-Triamino-6-pyrimidinol proceeds through a two-step reaction sequence starting from 2,4-diamino-6-hydroxypyrimidine.[5] The general strategy involves:

  • Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring.

  • Reduction: Conversion of the nitroso group to a primary amine.

The final product is then typically isolated as a stable salt, such as the dihydrochloride or sulfate.

Synthetic_Pathway 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-hydroxy-5-nitrosopyrimidine NaNO2, Acid 2,4,5-Triamino-6-pyrimidinol 2,4,5-Triamino-6-pyrimidinol 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine->2,4,5-Triamino-6-pyrimidinol Reduction 2,4,5-Triamino-6-pyrimidinol\ndihydrochloride 2,4,5-Triamino-6-pyrimidinol dihydrochloride 2,4,5-Triamino-6-pyrimidinol->2,4,5-Triamino-6-pyrimidinol\ndihydrochloride HCl

Caption: General synthetic scheme for 2,4,5-Triamino-6-pyrimidinol dihydrochloride.

In-Depth Discussion of Synthetic Steps

Step 1: Synthesis of the Intermediate: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

The initial step involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine. This reaction is typically carried out using sodium nitrite in an acidic medium, such as acetic acid or hydrochloric acid.[7][8] The acid protonates the nitrite ion to form nitrous acid, which is the active nitrosating agent. The electron-rich pyrimidine ring undergoes electrophilic substitution, predominantly at the C5 position, to yield the brightly colored 5-nitroso derivative.

The starting material, 2,4-diamino-6-hydroxypyrimidine, can be synthesized via the condensation of ethyl cyanoacetate and guanidine.[9]

Step 2: Reduction of the 5-Nitroso Intermediate

The reduction of the 5-nitroso group to a 5-amino group is the critical step in this synthesis. Several reduction methods have been reported, each with its own advantages and disadvantages:

  • Catalytic Hydrogenation: This is widely regarded as the most efficient and environmentally friendly method.[5] It typically employs a noble metal catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), in the presence of hydrogen gas.[4][7][10] This method often results in high yields and purity.

  • Chemical Reduction:

    • Sodium Dithionite (Na₂S₂O₄): A common and effective reducing agent for this transformation.

    • Sodium Sulfide (Na₂S): An older method that is less favored due to the potential for hazardous hydrogen sulfide gas evolution and lower yields.[5]

    • Metal Powders (Fe or Zn): The use of iron or zinc powder in an acidic medium is another established method, though it can generate significant metal waste.[5]

For this protocol, we will focus on the catalytic hydrogenation method due to its superior performance and cleaner reaction profile.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis.[4][7][11]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine5456-99-5155.1210.0 gStarting material
1 M Hydrochloric Acid (HCl)7647-01-036.46600 mLSolvent for hydrogenation
Platinum(IV) oxide (PtO₂)1314-15-4227.08500 mgCatalyst
32% Hydrochloric Acid (HCl)7647-01-036.46As requiredFor final salt formation
Barium Chloride Dihydrate (optional)10326-27-9244.26As requiredFor conversion from sulfate salt
Equipment
  • Hydrogenation apparatus (e.g., Parr shaker)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel, sintered glass funnel)

  • Rotary evaporator

  • Vacuum desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

  • Handle concentrated hydrochloric acid with care as it is corrosive.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[12]

Step-by-Step Procedure

Part A: Catalytic Hydrogenation

  • To a suitable hydrogenation vessel, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (10.0 g).

  • Add 1 M hydrochloric acid (600 mL) to the vessel.

  • Carefully add the platinum(IV) oxide catalyst (500 mg).

  • Seal the hydrogenation apparatus and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (refer to your specific apparatus guidelines for the appropriate pressure).

  • Commence vigorous stirring or shaking.

  • The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 20 hours.[7]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

Part B: Isolation of 2,4,5-Triamino-6-pyrimidinol Dihydrochloride

  • Filter the reaction mixture through a celite pad or a sintered glass funnel to remove the platinum catalyst.

  • Wash the catalyst with a small amount of deionized water.

  • Transfer the filtrate to a large round-bottom flask.

  • Concentrate the filtrate to a volume of approximately 80 mL using a rotary evaporator.[7]

  • Add concentrated (32%) hydrochloric acid (approximately 4.5 mL) to the concentrated solution.[11]

  • Place the flask in a freezer for several hours (or overnight) to facilitate precipitation of the dihydrochloride salt.[11]

  • Collect the precipitate by vacuum filtration using a sintered glass funnel.

  • Dry the product in a vacuum desiccator over a suitable desiccant (e.g., NaOH or P₂O₅) to a constant weight.[7][11]

Note on an Alternative Starting Material: If starting from the 2,4,5-triamino-6-hydroxypyrimidine sulfate salt, it can be converted to the dihydrochloride salt.[4][13] This involves suspending the sulfate salt in water with barium chloride dihydrate, heating, and then filtering off the barium sulfate precipitate. The filtrate, containing the free base, is then treated with hydrochloric acid as described above to precipitate the dihydrochloride salt.[11][13]

Expected Yield and Purity

A typical yield for this synthesis is in the range of 80-95%. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), with an expected purity of >97%.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation Add_Reactants Add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, 1M HCl, and PtO2 to hydrogenation vessel Purge_H2 Purge with inert gas, then introduce H2 Add_Reactants->Purge_H2 Stir Stir/shake under H2 pressure for ~20 hours Purge_H2->Stir Vent Vent H2 and purge with inert gas Stir->Vent Filter_Catalyst Filter to remove Pt catalyst Vent->Filter_Catalyst Concentrate Concentrate filtrate via rotary evaporation Filter_Catalyst->Concentrate Add_HCl Add concentrated HCl Concentrate->Add_HCl Precipitate Cool in freezer to precipitate product Add_HCl->Precipitate Filter_Product Collect product by vacuum filtration Precipitate->Filter_Product Dry Dry product in vacuum desiccator Filter_Product->Dry

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 2,4,5-Triamino-6-pyrimidinol dihydrochloride. The use of catalytic hydrogenation is highlighted as a superior method for the reduction of the nitroso intermediate, offering high yields and purity. Adherence to the procedural details and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Google Patents. (n.d.). Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Schircks, B. (1978). Neue regiospezifische Synthese von L-Biopterin und von dessen Derivaten. Dissertation, University of Zurich. (As cited in an online protocol for 2,4,5(5-15N)-triamino-6-hydroxypyrimidine dihydrochloride)
  • Online Protocol. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride.
  • Google Patents. (n.d.). 2,4,5-triamino-6-hydroxypyrimidine formate, preparation method and application.
  • ChemicalBook. (2026). 2,4,5-Triamino-6-hydroxypyrimidine sulfate.
  • Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Rani, J., Kumar, S., Saini, M., Mundlia, J., & Verma, P. K. (2016). Biological potential of pyrimidine derivatives in a new era.
  • Google Patents. (n.d.). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.
  • Anonymous. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Pharmaceutical and Medicinal Chemistry.
  • Anonymous. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Anonymous. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules.
  • Google Patents. (n.d.). New process for producing 5-nitroso-2,4,6-triamino-pyrimidine.
  • Anonymous. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect.
  • Anonymous. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • Anonymous. (2020). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. Frontiers in Chemical Sciences.
  • Anonymous. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Sciences.
  • ChemicalBook. (2025). 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE.

Sources

Application

Application Note: Nitric Oxide Detection via 2,4,5-Triamino-6-pyrimidinol (TAP) Fluorometry

This Application Note provides a comprehensive technical guide for using 2,4,5-Triamino-6-pyrimidinol (TAP) as a fluorogenic probe for the detection and quantification of nitric oxide (NO) production. Introduction & Prin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 2,4,5-Triamino-6-pyrimidinol (TAP) as a fluorogenic probe for the detection and quantification of nitric oxide (NO) production.

Introduction & Principle

Nitric oxide (NO) is a critical signaling molecule with a short half-life (


 seconds), making direct quantification challenging. Standard detection methods often rely on measuring stable oxidation products (nitrite/nitrate) or using fluorogenic traps.

While 2,3-diaminonaphthalene (DAN) is the most widely cited aromatic diamine probe, 2,4,5-Triamino-6-pyrimidinol (TAP) functions on an identical chemical principle but offers distinct spectral properties. This method exploits the reactivity of vicinal (ortho) diamines with nitrosating agents (


, derived from NO autoxidation or acidified nitrite) to form a highly fluorescent triazolopyrimidine  derivative (analogous to 8-azaguanine).
Mechanism of Action

The detection mechanism involves the


-nitrosation of the vicinal amino groups at positions 4 and 5 of the pyrimidine ring. Under acidic conditions, NO (oxidized to 

) reacts with TAP to facilitate ring closure, yielding a fluorescent

-triazolo[4,5-d]pyrimidine
product.

ReactionMechanism NO Nitric Oxide (NO) (Autoxidizes to N2O3) Intermediate N-Nitrosamine Intermediate NO->Intermediate + O2 / H+ TAP 2,4,5-Triamino-6-pyrimidinol (Non-Fluorescent) TAP->Intermediate N-Nitrosation Product v-Triazolo[4,5-d]pyrimidine (8-Azaguanine derivative) (Highly Fluorescent) Intermediate->Product - H2O Cyclization

Figure 1: Reaction pathway of 2,4,5-Triamino-6-pyrimidinol with NO-derived nitrosating species to form the fluorescent triazole product.

Materials & Reagents

Reagents
  • Probe: 2,4,5-Triamino-6-pyrimidinol dihydrochloride (CAS: 51324-37-9 or free base equivalent).[1]

  • Acidifier: Hydrochloric Acid (HCl), 1.0 M (molecular biology grade).

  • Alkalinizer: Sodium Hydroxide (NaOH), 2.0 M.

  • Standard: Sodium Nitrite (

    
    ), 0-100 
    
    
    
    range.
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Equipment
  • Fluorescence Microplate Reader (capable of UV excitation).

  • Black 96-well microplates (flat bottom).

  • Multichannel pipettes.

Experimental Protocol

A. Preparation of Stock Solutions
  • TAP Stock Solution (1 mM): Dissolve 2,4,5-Triamino-6-pyrimidinol in 0.1 M HCl.

    • Note: The acidic environment prevents premature oxidation and ensures solubility. Store at -20°C protected from light.

  • Nitrite Standard Curve: Prepare serial dilutions of

    
     in the same media as your samples (e.g., cell culture media or PBS) ranging from 0 to 100 
    
    
    
    .
B. Sample Incubation & Reaction

This protocol assumes the measurement of accumulated nitrite (NO oxidation product) in cell culture supernatants or biological fluids.

  • Sample Collection: Collect 100

    
     of cell culture supernatant or biological fluid. Centrifuge to remove debris if necessary.
    
  • Loading: Transfer 50

    
     of sample or standard into a black 96-well plate.
    
  • Probe Addition: Add 10

    
     of TAP Stock Solution  to each well.
    
  • Acidification (Reaction Start): Add 10

    
     of 1.0 M HCl to each well.
    
    • Critical Step: The pH must be acidic (pH < 2.0) to convert nitrite to

      
      , which drives the nitrosation of the diamine.
      
  • Incubation: Incubate the plate at 25°C for 15 minutes in the dark.

  • Alkalinization (Fluorescence Enhancement): Add 50

    
     of 2.0 M NaOH to each well.
    
    • Why? The fluorescence of the resulting triazolopyrimidine (8-azaguanine analog) is significantly enhanced in its anionic form (pH > 8.0). This step also terminates the reaction.

C. Detection

Measure fluorescence using a microplate reader with the following settings:

  • Excitation: 300 nm (Bandwidth: 9 nm)

  • Emission: 400 nm (Bandwidth: 20 nm)

  • Note: If high background is observed, perform an emission scan from 360 nm to 500 nm to identify the peak shift specific to your matrix.

Workflow Step1 1. Sample Collection (50 µL Supernatant) Step2 2. Add Probe (10 µL TAP Stock) Step1->Step2 Step3 3. Acidification (10 µL HCl - pH < 2) Step2->Step3 Step4 4. Incubation (15 min @ 25°C, Dark) Step3->Step4 Step5 5. Alkalinization (50 µL NaOH - pH > 10) Step4->Step5 Step6 6. Measurement (Ex 300 nm / Em 400 nm) Step5->Step6

Figure 2: Step-by-step experimental workflow for the TAP Nitric Oxide Assay.

Data Analysis & Validation

Calculation
  • Subtract the fluorescence of the Blank (0

    
     Nitrite) from all samples and standards.
    
  • Plot the Net Fluorescence Units (RFU) against the Nitrite concentration (

    
    ) to generate a linear standard curve.
    
  • Calculate the unknown sample concentration using the regression equation:

    
    
    
Validation Parameters
ParameterSpecificationNotes
Linearity 0.1

– 100


expected.
Limit of Detection ~50 nMComparable to DAN, superior to Griess (~1

).
Interference Ascorbic Acid, ThiolsHigh concentrations of antioxidants may scavenge

.
Stability Product stable for >2 hoursRead immediately for best precision.

Troubleshooting & Optimization

  • High Background Fluorescence:

    • Cause: Autofluorescence of media components (e.g., phenol red).

    • Solution: Use phenol red-free media or subtract a "Media Only" blank.

  • Low Signal Intensity:

    • Cause: Insufficient acidification or alkalinization.

    • Solution: Verify pH at Step 4 (<2.0) and Step 5 (>10.0). The anionic form of the product is the primary fluorophore.

  • Precipitation:

    • Cause: High protein content in biological fluids reacting with acid/base.

    • Solution: Perform a protein precipitation step (ZnSO4 or cold ethanol) prior to the assay.

References

  • Mechanism of Triazole Formation: Miles, A. M., et al. (1996). "Fluorometric determination of nitric oxide." Methods in Enzymology, 268, 105-120. Link

  • Fluorescence of 8-Azaguanine Derivatives: Wierzchowski, J., & Shugar, D. (2000). "Fluorescence properties of 8-azapurines and their ribosides." Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1799-1815. Link

  • General NO Detection Reviews: Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[2] Free Radical Biology and Medicine, 43(5), 645-657. Link

Sources

Method

Application Note: Protocol for Evaluation of 2,4,5-Triaminopyrimidines in Cell Viability Assays

Abstract & Biological Context The 2,4,5-triaminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Cyclin-Dependent Kinase (CDK) inhibitors (specifically CDK9...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

The 2,4,5-triaminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Cyclin-Dependent Kinase (CDK) inhibitors (specifically CDK9 and CDK7) and antifolates. These small molecules function primarily by competing for the ATP-binding pocket of kinases, leading to transcriptional suppression, cell cycle arrest (typically G1/S or G2/M), and subsequent apoptosis.

However, the physicochemical properties of this scaffold—specifically its high polarity, potential for intrinsic fluorescence, and susceptibility to oxidative degradation—pose unique challenges in standard viability assays. This guide outlines a rigorous protocol designed to eliminate common artifacts such as compound precipitation and signal interference in MTT/fluorescence assays.

Pre-Analytical Considerations (Critical Expertise)

Before initiating cell culture, three scaffold-specific factors must be addressed to ensure data integrity.

A. Solubility & Stability (The "Crash-Out" Risk)

2,4,5-triaminopyrimidines possess multiple hydrogen bond donors/acceptors, often resulting in poor aqueous solubility despite their polarity.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Storage: The electron-rich amino groups are prone to oxidation. Stock solutions (10 mM) must be stored at -20°C or -80°C, preferably under argon or nitrogen.

  • Working Limit: Do not exceed 0.5% (v/v) final DMSO concentration on cells. Higher levels can induce cytotoxicity that masks the specific kinase inhibitory effect.

B. Assay Interference (The "False Signal" Risk)

Many pyrimidine derivatives exhibit intrinsic fluorescence (often in the blue/green region) or redox activity.

  • Fluorescence: If the compound fluoresces, it will invalidate Resazurin (Alamar Blue) assays.

  • Chemical Reduction: Some electron-rich amines can non-enzymatically reduce tetrazolium salts (MTT/MTS), generating formazan in the absence of live cells. This leads to false negative cytotoxicity results (i.e., the cells look alive when they are dead).

Recommendation: The ATP-based Luminescent Assay (e.g., CellTiter-Glo®) is the Gold Standard for this scaffold as it is less susceptible to optical interference and chemical reduction than colorimetric dyes.

Mechanism of Action Visualization

Understanding the target is essential for timing the assay. Since these compounds often target transcriptional CDKs (CDK7/9), cell death is not immediate. It follows transcriptional pausing and the loss of short-lived anti-apoptotic proteins (e.g., Mcl-1).

CDK_Inhibition_Pathway Compound 2,4,5-Triaminopyrimidine (Inhibitor) CDK_Complex CDK7/9 + Cyclin Complex (Transcription Regulation) Compound->CDK_Complex Competes with ATP RNAPII RNA Polymerase II (CTD Ser2/5) CDK_Complex->RNAPII Phosphorylation (Blocked) Transcription Transcriptional Elongation CDK_Complex->Transcription Inhibition leads to... ATP ATP ATP->CDK_Complex Blocked RNAPII->Transcription Promotes Mcl1 Mcl-1 / XIAP (Survival Proteins) Transcription->Mcl1 Maintains Levels Transcription->Mcl1 Downregulation Apoptosis Apoptosis / Cell Death Mcl1->Apoptosis Loss triggers

Figure 1: Mechanism of Action. 2,4,5-triaminopyrimidines inhibit CDK-mediated phosphorylation of RNA Polymerase II, leading to the depletion of survival proteins.

Experimental Protocol: ATP-Luminescence Assay

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 2,4,5-triaminopyrimidine derivative (Solid).[1]

  • Cell Line: Kinase-dependent line (e.g., MV4-11, MCF-7, or HCT116).

  • Assay Kit: ATP-based Luminescent Cell Viability Assay.

  • Plate: 96-well or 384-well White Opaque plates (essential to prevent luminescence crosstalk).

Step-by-Step Workflow
Phase 1: Compound Preparation (Serial Dilution)

Rationale: Direct addition of high-concentration DMSO stock to media can cause precipitation. An intermediate dilution step is required.

  • Master Stock: Dissolve solid compound in 100% DMSO to 10 mM. Vortex until clear.

  • Plate Layout: Prepare a "Compound Source Plate" (V-bottom polypropylene plate).

  • Serial Dilution:

    • Add 100% DMSO to columns 2-11.

    • Add 10 mM stock to column 2.

    • Perform 1:3 serial dilutions across the plate.

  • Intermediate Dilution (Critical Step):

    • Transfer 2 µL of the DMSO series into a new plate containing 198 µL of culture media .

    • Mix well. This creates a 100x dilution (1% DMSO final).

    • Check for precipitation: Visually inspect this intermediate plate. If cloudy, the data will be invalid.

Phase 2: Cell Seeding
  • Harvest cells in the logarithmic growth phase.[2]

  • Density: Seed 2,000–5,000 cells/well (cell line dependent) in 90 µL of media into the White Opaque Test Plate .

    • Note: Lower density is better for 72h assays to prevent contact inhibition masking drug effects.

  • Incubate overnight (16–24h) at 37°C/5% CO2 to allow attachment (for adherent cells).

Phase 3: Treatment
  • Add 10 µL of the Intermediate Dilution (from Phase 1) to the 90 µL of cells in the Test Plate.

    • Final Volume: 100 µL.

    • Final DMSO: 0.1%.

    • Final Compound: 1x concentration.

  • Controls:

    • Positive Control:[3] Staurosporine (1 µM) or known CDK inhibitor (e.g., Flavopiridol).

    • Vehicle Control: 0.1% DMSO in media (defines 100% viability).

    • Blank: Media only (no cells) + Reagent (defines background noise).

Phase 4: Incubation & Readout[4][5]
  • Incubate for 72 hours . (Kinase inhibitors often require 2-3 cell cycles to show phenotypic effects).

  • Equilibrate the plate and the ATP detection reagent to Room Temperature (RT) for 30 minutes.

  • Add 100 µL of ATP detection reagent to each well.

  • Orbitally shake for 2 minutes (to lyse cells).

  • Incubate at RT for 10 minutes (to stabilize signal).

  • Read Luminescence (Integration time: 0.5 – 1.0 second).

Data Analysis & Interpretation

Calculation

Normalize raw Luminescence Units (RLU) to the Vehicle Control:


[3]
Curve Fitting

Plot Log[Concentration] vs. % Viability using a non-linear regression model (4-parameter logistic):



Validating the Result (Self-Check)
ParameterAcceptance CriteriaTroubleshooting if Failed
Z' Factor > 0.5High variability. Check pipetting or cell clumping.
Vehicle Viability > 90% vs untreatedDMSO toxicity. Reduce DMSO to < 0.1%.
IC50 Hill Slope -0.8 to -1.5If too steep (> -3.0), suspect compound precipitation (non-specific toxicity).

Troubleshooting: The "Artifact Check" Workflow

If you observe unexpected results (e.g., flat curves or rising baselines), use this logic flow to diagnose interference common to aminopyrimidines.

Interference_Check Start Start: Unexpected Data? Check_Precip Visual Inspection: Precipitate at High Conc? Start->Check_Precip Check_Fluoro Fluorescence Scan: Scan Compound (No Cells) Check_Precip->Check_Fluoro No Result_Precip Solubility Limit Reached. Action: Reduce Max Conc. Check_Precip->Result_Precip Yes Check_Redox Cell-Free Redox Test: Compound + MTT (No Cells) Check_Fluoro->Check_Redox No Signal Result_Fluoro Optical Interference. Action: Switch to Luminescence. Check_Fluoro->Result_Fluoro Signal Detected Result_Redox Chemical Reduction Artifact. Action: Avoid Tetrazolium Assays. Check_Redox->Result_Redox Purple Color Formed Valid Assay Valid. Proceed to IC50 Calc. Check_Redox->Valid No Color

Figure 2: Troubleshooting logic for identifying physicochemical artifacts in pyrimidine assays.

References

  • Shao, H., et al. (2013). "Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents." European Journal of Medicinal Chemistry.

  • Wang, S., et al. (2021). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry.

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). "Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability."[6] Gene.

  • Maia, A., et al. (2024). "2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring." Organic & Biomolecular Chemistry.

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development."

Sources

Application

Application of 2,4,5-Triamino-6-pyrimidinol in studying enzyme kinetics

Abstract & Scientific Context 2,4,5-Triamino-6-pyrimidinol (TAHP), also known as 2,4,5-triamino-6-hydroxypyrimidine, is a critical pyrimidine scaffold used in the study of pteridine biosynthesis and reactive carbonyl met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

2,4,5-Triamino-6-pyrimidinol (TAHP), also known as 2,4,5-triamino-6-hydroxypyrimidine, is a critical pyrimidine scaffold used in the study of pteridine biosynthesis and reactive carbonyl metabolism . Unlike its structural analogue 2,4-diamino-6-hydroxypyrimidine (DAHP)—a well-known inhibitor of GTP Cyclohydrolase I—TAHP serves primarily as a fluorogenic trapping reagent and a synthetic precursor for cofactor standards.

In enzyme kinetics, TAHP is utilized to quantify the production of


-dicarbonyl compounds (e.g., methylglyoxal, glyoxal) generated by enzymes such as Methylglyoxal Synthase (MGS)  and Triosephosphate Isomerase (TIM) . Through the Isay reaction , TAHP condenses with 1,2-dicarbonyls to form highly fluorescent pteridines (lumazines), enabling high-sensitivity fluorometric detection. This application note details the handling, reaction mechanisms, and kinetic protocols for using TAHP to profile enzymes involved in dicarbonyl flux and tetrahydrobiopterin (BH4) metabolism.

Chemical Properties & Handling (Critical)

TAHP is an electron-rich polyaminopyrimidine that is highly susceptible to autoxidation . Proper handling is the single most critical factor for assay reproducibility.

PropertySpecification
CAS No. 609-69-8 (Free base) / 35011-47-3 (Sulfate)
Molecular Formula C

H

N

O
Solubility Low in neutral water; soluble in dilute HCl or NaOH.
Stability Unstable in air. Oxidizes rapidly to form dark green/black pigments (divicine-like).
Storage -20°C, desiccated, under Argon/Nitrogen.
Handling Rule Always prepare fresh in degassed buffers containing antioxidants (DTT or Ascorbate).

Core Applications in Enzyme Kinetics

Application A: Fluorogenic Kinetic Assay for -Dicarbonyl Synthases

Enzymes like Methylglyoxal Synthase (MGS) convert dihydroxyacetone phosphate (DHAP) into methylglyoxal (MG). Direct UV detection of MG is insensitive. TAHP reacts with MG to form 6-methylpterin and 7-methylpterin , which are intensely fluorescent.

  • Mechanism (Isay Synthesis):

    
    
    
  • Kinetic Readout: The rate of pterin formation (fluorescence increase) is proportional to the rate of enzymatic methylglyoxal production.

Application B: Synthesis of Cofactor Standards (BH4 Pathway)

TAHP is the starting material for synthesizing Biopterin , Neopterin , and Sepiapterin standards. These standards are required to calibrate HPLC assays for:

  • GTP Cyclohydrolase I (GTPCH)

  • Nitric Oxide Synthase (NOS)

  • Phenylalanine Hydroxylase (PAH)

Experimental Protocol: Kinetic Assay of Methylglyoxal Synthase

Objective: Determine the


 and 

of Methylglyoxal Synthase (MGS) using TAHP derivatization.
A. Reagent Preparation[1][2][3]
  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.0.

  • Substrate (DHAP): 10 mM stock of Dihydroxyacetone phosphate in buffer.

  • Derivatization Reagent (TAHP Stock):

    • Dissolve 10 mg 2,4,5-Triamino-6-pyrimidinol sulfate in 5 mL of 0.1 M HCl.

    • Crucial: Add 1 mM Dithiothreitol (DTT) or Ascorbic Acid to prevent oxidation.

    • Store on ice and use within 4 hours. Discard if solution turns green.

  • Stop Solution: 10% Trichloroacetic acid (TCA).

B. Enzymatic Reaction (Discontinuous Method)
  • Incubation: In microfuge tubes, mix:

    • 440

      
      L Assay Buffer
      
    • 50

      
      L DHAP (Variable concentrations: 0.1 – 5 mM)
      
    • 10

      
      L Enzyme (MGS)
      
  • Reaction: Incubate at 37°C for fixed time points (e.g., 5, 10, 15 min).

  • Termination: Add 50

    
    L of Stop Solution  (10% TCA) to quench the enzyme. Centrifuge at 10,000 x g for 2 min to remove precipitated protein.
    
C. Derivatization & Detection[4][5]
  • Coupling: Transfer 200

    
    L of the supernatant to a new tube (or HPLC vial).
    
  • Add TAHP: Add 50

    
    L of the TAHP Stock .
    
  • Heating: Heat at 60°C for 15 minutes . This drives the condensation of MG with TAHP to form methylpterin.

  • Measurement:

    • Plate Reader: Transfer to a black 96-well plate.

    • Excitation: 350 nm

    • Emission: 450 nm

  • Quantification: Compare fluorescence units (RFU) against a standard curve of authentic Methylglyoxal treated with TAHP under identical conditions.

Data Analysis & Visualization

Kinetic Calculation

Convert RFU to concentration using the standard curve slope (


):


Plot Initial Velocity (

) vs. Substrate Concentration ([S]) to fit the Michaelis-Menten equation.
Reaction Mechanism Diagram

The following diagram illustrates the chemical transformation utilized in this assay.

IsayReaction cluster_legend Detection Principle TAHP 2,4,5-Triamino-6-pyrimidinol (Non-Fluorescent) Intermediate Schiff Base Intermediate TAHP->Intermediate + MGO (Acidic pH) MGO Methylglyoxal (Enzymatic Product) MGO->Intermediate Pterin Methylpterin (Highly Fluorescent) Intermediate->Pterin Heat (60°C) - 2 H2O

Figure 1: The Isay condensation reaction. The non-fluorescent pyrimidine precursor reacts with the enzymatic product (methylglyoxal) to form a stable, fluorescent pteridine.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Oxidation of TAHP.Prepare TAHP fresh in degassed HCl with DTT. Use a fresh reagent blank.
Low Sensitivity Incomplete derivatization.Ensure pH is acidic (< 4) during the heating step. Increase heating time to 30 min.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration or reaction time.
Precipitate in Assay Protein precipitation by TCA.Ensure centrifugation step is thorough before adding TAHP.

References

  • European Commission SCCS. (2008).[1] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[2][1] Scientific Committee on Consumer Products.[1] Link

  • ChemicalBook. (2023). 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Applications.Link

  • Zhang, H., et al. (2012). Bio-inspired Maillard-Like reactions enable a simple and sensitive assay for colorimetric detection of methylglyoxal. Chemical Communications. Link

  • Kalapos, M. P. (2008).
  • Sigma-Aldrich. (2023). Product Specification: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[2][3]Link

Sources

Method

Application Note: Synthesis of 8-Azaguanine via Nitrosative Cyclization of 2,4,5-Triamino-6-pyrimidinol

This Application Note and Protocol details the synthesis of 8-Azaguanine (5-amino-7-hydroxy-1H-v-triazolo[4,5-d]pyrimidine) via the nitrosative cyclization of 2,4,5-Triamino-6-pyrimidinol dihydrochloride using Dinitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 8-Azaguanine (5-amino-7-hydroxy-1H-v-triazolo[4,5-d]pyrimidine) via the nitrosative cyclization of 2,4,5-Triamino-6-pyrimidinol dihydrochloride using Dinitrogen Trioxide (N₂O₃) (generated in situ via Sodium Nitrite and Hydrochloric Acid).

Introduction & Scientific Rationale

The reaction of 2,4,5-triamino-6-pyrimidinol (also known as 2,4,5-triamino-6-hydroxypyrimidine or TAHP) with a nitrosating agent such as N₂O₃ (Dinitrogen Trioxide) is the canonical route for the synthesis of 8-Azaguanine .

8-Azaguanine is a purine analogue where the C-8 carbon of the imidazole ring is replaced by a nitrogen atom, creating a triazole-fused pyrimidine system. This structural modification imparts significant biological activity:

  • Antimetabolite Activity: It incorporates into RNA, causing mistranslation and inhibition of protein synthesis.

  • Fluorescence: Unlike Guanine, 8-Azaguanine is fluorescent, making it a valuable probe for studying enzyme kinetics (e.g., Purine Nucleoside Phosphorylase).[1]

Reaction Chemistry

The transformation is a Traube-like purine synthesis variant. The N₂O₃ (generated in situ from NaNO₂ and HCl) acts as an electrophilic nitrosating agent.

  • Nitrosation: The electron-rich 5-amino group of the pyrimidine attacks the nitrosonium ion (

    
    ) or 
    
    
    
    , forming a diazonium intermediate.
  • Cyclization: The adjacent 4-amino group performs an intramolecular nucleophilic attack on the diazonium nitrogen, closing the ring to form the 1,2,3-triazole moiety.

Reaction Mechanism & Pathway

The following diagram illustrates the chemical transformation and the critical intermediates involved in the cyclization process.

ReactionMechanism Start 2,4,5-Triamino-6-pyrimidinol (TAHP.2HCl) Inter1 Diazonium Intermediate (Unstable) Start->Inter1 + NaNO2/HCl (0-5°C) Reagent N2O3 / HNO2 (Nitrosating Agent) Reagent->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization - H2O Product 8-Azaguanine (Triazolopyrimidine) Cyclization->Product Ring Closure

Figure 1: Mechanistic pathway for the conversion of TAHP to 8-Azaguanine via diazonium cyclization.

Experimental Protocol

Reagents and Equipment
ReagentCAS No.MW ( g/mol )PurityRole
2,4,5-Triamino-6-pyrimidinol 2HCl 35011-47-3214.05>98%Substrate
Sodium Nitrite (NaNO₂) 7632-00-069.00ACS ReagentNitrosating Source
Hydrochloric Acid (HCl) 7647-01-036.4637%Solvent/Catalyst
Sodium Acetate (NaOAc) 127-09-382.03AnhydrousBuffer (Optional)
Ammonium Hydroxide (NH₄OH) 1336-21-635.0528%Purification

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Mechanical stirrer (magnetic stirring may fail due to precipitation).

  • Internal thermometer.

  • Ice/Salt bath (-5°C to 0°C).

  • pH meter.

Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
  • Weigh 10.7 g (50 mmol) of 2,4,5-Triamino-6-pyrimidinol dihydrochloride into a 250 mL three-neck flask.

  • Add 100 mL of distilled water .

  • Stir until the salt is completely dissolved. The solution will be acidic due to the dihydrochloride salt.

  • Cool the solution to 0–5°C using an ice/salt bath. Critical: Temperature control is essential to prevent decomposition of the diazonium intermediate.

Step 2: Nitrosation (In Situ Generation of N₂O₃)
  • Prepare a solution of 3.8 g (55 mmol, 1.1 eq) of Sodium Nitrite in 15 mL of water .

  • Add the NaNO₂ solution dropwise to the reaction flask over 20 minutes.

    • Observation: The solution may turn yellow/orange, and a precipitate may begin to form immediately.

    • Chemistry: NaNO₂ + HCl (from salt)

      
       HNO₂ 
      
      
      
      N₂O₃.
  • Maintain the internal temperature below 5°C during addition.

  • After addition is complete, stir the mixture at 0–5°C for 1 hour , then allow it to warm to room temperature (20–25°C) over 2 hours.

Step 3: Isolation
  • The product, 8-Azaguanine, is amphoteric but exhibits minimum solubility at pH 3–4.

  • Check the pH.[2][3] If the solution is too acidic (pH < 2), buffer with Sodium Acetate to pH 3–4 to maximize precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake with ice-cold water (2 x 20 mL) followed by acetone (20 mL) to remove residual water and unreacted organic impurities.

Step 4: Purification (Reprecipitation)
  • Dissolve the crude solid in the minimum amount of 2M NaOH or warm dilute Ammonia (the product forms a soluble salt in alkali).

  • Treat with activated charcoal (0.5 g) for 15 minutes to remove colored impurities. Filter through Celite.

  • Acidify the filtrate carefully with Acetic Acid or dilute HCl to pH 4.

  • Collect the purified white/pale-yellow solid by filtration.

  • Dry in a vacuum oven at 60°C for 12 hours.

Analytical Validation (QC)

Expected Data
TestSpecificationMethod
Appearance White to pale yellow powderVisual
Yield 75% - 85%Gravimetric
Melting Point >300°C (Decomposes)Capillary
UV Spectrum

~245 nm (pH 1), ~270 nm (pH 11)
UV-Vis
Solubility Soluble in dilute alkali; Insoluble in water/alcoholSolubility Test
Troubleshooting Guide
  • Problem: Low Yield / No Precipitate.

    • Cause: Solution too acidic (product stays in solution as cation) or too basic (anion).

    • Fix: Adjust pH strictly to 3–4 using Sodium Acetate.

  • Problem: Product is colored (Deep Orange/Red).

    • Cause: Azo-coupling side reactions due to high temperature or insufficient acid during nitrosation.

    • Fix: Ensure T < 5°C during nitrite addition. Use charcoal purification.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_iso Isolation Step1 Dissolve TAHP.2HCl in Water Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Add NaNO2 (aq) Dropwise Step2->Step3 Step4 Stir 1h @ 0°C Then warm to RT Step3->Step4 Step5 Adjust pH to 3-4 (Precipitation) Step4->Step5 Step6 Filter & Wash (Water/Acetone) Step5->Step6 Output Purification (Dissolve in NaOH -> Acidify) Step6->Output Crude 8-Azaguanine

Figure 2: Operational workflow for the synthesis of 8-Azaguanine.

References

  • Roblin, R. O., et al. (1945). Chemotherapy. X. Antimetabolites of Purine Amino Acids.Journal of the American Chemical Society , 67(2), 290–294. Link

  • Kaczka, E. A., & Folkers, K. (1952). 2,4,5-Triamino-6-alkoxypyrimidines and process of preparing same.US Patent 2,584,024 . Link

  • Bennett, L. L., et al. (1953). Synthesis of C14-Labeled Guanine, Adenine, 8-Azaguanine and 8-Azaadenine.[4]Journal of the American Chemical Society , 75(18), 4584–4585. Link

  • ChemicalBook. (2024). Product Properties: 2,4,5-Triamino-6-hydroxypyrimidine sulfate.[5][6][7]Link

Sources

Application

Application Note: Flow Cytometry Applications of 2,4,5-Triamino-6-pyrimidinol Derivatives

Executive Summary The 2,4,5-triamino-6-pyrimidinol scaffold (and its N-substituted 2,4,5-triaminopyrimidine derivatives) represents a class of "privileged structures" in cytometry. While historically known as precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,5-triamino-6-pyrimidinol scaffold (and its N-substituted 2,4,5-triaminopyrimidine derivatives) represents a class of "privileged structures" in cytometry. While historically known as precursors in the synthesis of pteridines and folates, recent advancements have repurposed these molecules as Fluorescent Nucleobase Analogues (FNAs) .

Their primary application in modern flow cytometry is as Blue-Emitting Viability Dyes . Unlike traditional DNA intercalators (e.g., Propidium Iodide) that emit in the orange/red spectrum, these derivatives bind to dsDNA grooves and emit in the blue region (approx. 450 nm). This unique spectral footprint allows researchers to utilize the often-crowded UV (355 nm) or Violet (405 nm) excitation lines for viability exclusion, freeing up the 488 nm and 561/640 nm lasers for specific immunophenotyping markers.

This guide details the mechanism, staining protocols, and multiplexing strategies for utilizing these derivatives.

Mechanism of Action

To effectively utilize 2,4,5-triamino-6-pyrimidinol derivatives, one must understand their dual-mode reactivity:

  • DNA Groove Binding (Viability Mode): These derivatives are membrane-impermeable to healthy, intact cells. Upon membrane compromise (cell death), they enter the cytosol and nucleus. Unlike flat intercalators (e.g., PI, 7-AAD) that stack between base pairs, 2,4,5-triaminopyrimidines bind within the grooves of dsDNA . This binding restricts the rotation of the aryl substituents, reducing non-radiative decay and resulting in a "turn-on" fluorescence effect with a large Stokes shift.

  • Fluorogenic Condensation (Metabolic Sensing Mode - Theoretical): Chemically, the 4,5-diamino moiety is highly reactive toward

    
    -dicarbonyls (e.g., Methylglyoxal, a byproduct of glycolysis). This condensation forms highly fluorescent pteridine  derivatives. While primarily used in cell-free assays, high intracellular concentrations of methylglyoxal in diabetic or cancer models can theoretically generate background fluorescence, which skilled cytometrists must recognize as a potential artifact or a metabolic readout.
    
Visualizing the Mechanism

The following diagram illustrates the differential interaction of these probes with live vs. dead cells.

Mechanism Probe 2,4,5-Triaminopyrimidine (Weak Fluorescence) LiveCell Live Cell (Intact Membrane) Probe->LiveCell Excluded DeadCell Dead Cell (Compromised Membrane) Probe->DeadCell Rapid Influx LiveCell->Probe No Signal DNA_Binding dsDNA Groove Binding (Restricted Rotation) DeadCell->DNA_Binding Nuclear Access Fluorescence Strong Blue Fluorescence (Ex: 405nm / Em: ~450nm) DNA_Binding->Fluorescence Quantum Yield Increase

Caption: Mechanism of Action. The probe is excluded by intact membranes but binds DNA grooves in necrotic cells, triggering blue fluorescence.

Experimental Protocol: Viability Discrimination

This protocol is optimized for N-substituted 2,4,5-triaminopyrimidine derivatives (e.g., those synthesized via acid hydrolysis of 2-amino-6-cyanopurines).

A. Reagents & Equipment[1][2]
  • Probe Stock: 10 mM 2,4,5-triaminopyrimidine derivative in DMSO.

  • Staining Buffer: PBS (Ca2+/Mg2+ free) + 2% FBS (or BSA).

  • Positive Control: Cells heat-shocked at 65°C for 10 min (100% dead).

  • Flow Cytometer: Equipped with a Violet (405 nm) or UV (355 nm) laser.

    • Filter: 450/50 nm (Pacific Blue / BV421 channel).

B. Step-by-Step Staining Workflow
  • Cell Preparation:

    • Harvest cells and wash 2x with PBS.[1]

    • Adjust cell density to

      
       cells/mL in Staining Buffer.
      
  • Probe Dilution (Critical Step):

    • Expert Insight: Unlike PI, which is often used at high concentrations, these groove binders have high quantum yields.

    • Prepare a working solution of 10 µM in PBS.

  • Staining:

    • Add 1 µL of working solution per 100 µL of cell suspension (Final Conc: 100 nM - 1 µM ).

    • Note: Titration is required for each specific derivative; start at 1 µM.

    • Incubate for 15-20 minutes at Room Temperature in the dark.

  • Washing (Optional but Recommended):

    • Add 2 mL Staining Buffer.

    • Centrifuge at 300 x g for 5 min.

    • Resuspend in 300 µL Staining Buffer.

    • Self-Validation: If background is high, a wash step is mandatory. If using a "no-wash" protocol, ensure probe concentration is <500 nM.

  • Acquisition:

    • Acquire data immediately.[2]

    • Excitation: 405 nm (Violet).

    • Emission: Collect in the 450/50 nm channel.

C. Gating Strategy & Data Analysis[1][2]

Gating AllEvents All Events FSC_SSC Morphology Gate (FSC vs SSC) AllEvents->FSC_SSC Singlets Singlet Gate (FSC-A vs FSC-H) FSC_SSC->Singlets ViabilityPlot Viability Plot (405nm-Blue vs FSC) Singlets->ViabilityPlot Live Live Cells (Blue Negative) ViabilityPlot->Live Low Signal Dead Dead Cells (Blue Positive) ViabilityPlot->Dead High Signal

Caption: Hierarchical gating strategy to isolate viable populations using the blue-fluorescent probe.

Comparative Analysis: Why Switch?

The following table compares 2,4,5-triamino-6-pyrimidinol derivatives against industry standards.

Feature2,4,5-Triamino DerivativesPropidium Iodide (PI)7-AADDAPI
Excitation UV (355) / Violet (405)Blue (488) / Green (561)Blue (488)UV (355) / Violet (405)
Emission Blue (~450 nm) Orange (~610 nm)Red (~650 nm)Blue (~460 nm)
Binding Mode Groove Binding IntercalationIntercalationMinor Groove
Spectral Overlap Minimal with PE/FITCHigh with PE/RFPHigh with PE-Cy5Minimal with PE/FITC
Toxicity Low (Safe Profile) MutagenicLowMutagenic
Application Multiplexing with GFP/RFP Standard ViabilityStandard ViabilityCell Cycle/Viability

Expert Insight: The key advantage is the "Blue Viability" capability. Most commercial panels heavily utilize the 488 nm (FITC/PE) and 640 nm (APC) lines. Using a 405 nm-excited viability dye frees up these critical channels for surface markers. While DAPI also emits in blue, it requires cell permeabilization for cell cycle analysis or acts as a viability dye; however, 2,4,5-triaminopyrimidines often exhibit better photostability and distinct groove-binding kinetics.

Troubleshooting & Validation

Issue: High Background in Live Cells
  • Cause: Probe concentration too high or incubation time too long (>30 min).

  • Solution: Titrate down to 100 nM. Ensure cells are kept on ice if the protocol allows, to reduce non-specific endocytosis (though these probes are generally membrane impermeant).

Issue: Weak Signal in Dead Cells
  • Cause: Laser power on the Violet line (405 nm) is insufficient.

  • Solution: Increase PMT voltage for the Pacific Blue/BV421 channel. Verify the derivative's specific excitation max (some N-aryl derivatives shift slightly).

Issue: "False Positive" Metabolic Signal
  • Cause: Intracellular reaction with high levels of Methylglyoxal (in highly glycolytic tumors).

  • Solution: Include a "Fluorescence Minus One" (FMO) control. If a population shifts gradually rather than forming a distinct positive peak, it may indicate metabolic accumulation of pteridines rather than cell death.

References

  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry. (2024). [Link] (Primary source for the viability application and synthesis of blue-fluorescent derivatives).

  • Product studies and mechanistic analysis of the reaction of methylglyoxal with deoxyguanosine. Chemical Research in Toxicology. [Link] (Source for the chemical reactivity of the scaffold with dicarbonyls).

  • Synthesis and fluorescent properties of aminopyridines and the application in "click and probing". Molecules. [Link] (Background on fluorescent properties of similar heterocyclic amine scaffolds).

  • Isosteric and fluorescent DNA base pair formed by 4-amino-phthalimide and 2,4-diaminopyrimidine. Journal of Physical Chemistry B. [Link] (Supporting data on DNA base pairing and fluorescence interactions).

Sources

Method

Application Note: Chemical Synthesis of Cyclic Pyranopterin Monophosphate (cPMP)

Executive Summary This application note details the chemical synthesis of Cyclic Pyranopterin Monophosphate (cPMP) , also known as Precursor Z , a vital intermediate in the biosynthesis of the Molybdenum Cofactor (Moco)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemical synthesis of Cyclic Pyranopterin Monophosphate (cPMP) , also known as Precursor Z , a vital intermediate in the biosynthesis of the Molybdenum Cofactor (Moco). While Moco itself is notoriously unstable due to its dithiolene moiety, cPMP represents a stable, isolable intermediate that has shown therapeutic efficacy in Molybdenum Cofactor Deficiency (MoCD) Type A.

The protocol focuses on the Viscontini reaction , a condensation between 2,4,5-Triamino-6-pyrimidinol (tautomer: 2,5,6-triamino-3,4-dihydropyrimidin-4-one) and D-galactose phenylhydrazone .[1] This route establishes the pyranopterin core with high stereochemical fidelity, followed by selective protection, phosphorylation, and oxidation to yield the final cPMP.

Scientific Background & Rationale

The Target Molecule: cPMP vs. MPT

It is critical to distinguish between the two primary forms of the cofactor:

  • cPMP (Precursor Z): Contains a fused pyran ring and a cyclic phosphate but lacks the dithiolene sulfurs. It is the product of the MOCS1 gene pathway and is stable enough for chemical synthesis and therapeutic use.

  • Molybdopterin (MPT): The dithiolene-containing form generated enzymatically from cPMP.[2][3] It is highly oxygen-sensitive and difficult to synthesize chemically in its native form.

Synthetic Strategy: The Viscontini Reaction

The core challenge in synthesizing pyranopterins is forming the tricyclic system with the correct stereochemistry at the bridgehead carbons.

  • Precursor: 2,4,5-Triamino-6-pyrimidinol provides the pyrimidine scaffold.

  • Sugar Donor: D-galactose phenylhydrazone serves as the carbon source for the pyrazine and pyran rings.

  • Mechanism: The condensation mimics the biological pathway (which uses GTP), utilizing the hydrazine moiety to facilitate the formation of the pterin ring while the sugar side chain cyclizes to form the pyran ring.

Materials & Equipment

Key Reagents
ReagentGrade/PurityRole
2,4,5-Triamino-6-pyrimidinol dihydrochloride >98% (HPLC)Core Scaffold
D-Galactose phenylhydrazone >97%Pyran/Pyrazine Donor
Di-tert-butyl dicarbonate (Boc₂O) Synthesis GradeAmine Protection
Phosphoryl chloride (POCl₃) AnhydrousPhosphorylation Agent
Oxalyl chloride / DMSO AnhydrousSwern Oxidation
L-Cysteine BioUltraReducing Agent/Scavenger
Equipment
  • High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection.

  • Inert Atmosphere Glovebox or Schlenk Line (Argon/Nitrogen).

  • Rotary Evaporator with high-vacuum capability.

  • NMR Spectrometer (500 MHz recommended for stereochemistry verification).

Experimental Protocol

Phase 1: The Viscontini Condensation (Formation of the Pyranopterin Core)

Objective: Condense the pyrimidine with the sugar hydrazone to form the tricyclic pyranopterin skeleton.

  • Preparation: Dissolve 2,4,5-triamino-6-pyrimidinol dihydrochloride (1.0 eq) and D-galactose phenylhydrazone (1.2 eq) in a mixture of methanol and water (1:1 v/v).

  • Acidity Control: Adjust the pH to approximately 3–4 using dilute HCl. The acidic environment is crucial to catalyze the Schiff base formation and subsequent cyclization.

  • Reaction: Heat the mixture to reflux (approx. 65°C) under an inert atmosphere (Argon) for 4–6 hours.

    • Mechanism Note: The reaction proceeds via a 5,6-dihydropterin intermediate.[4] The hydroxyl groups of the galactose chain attack the C7=N8 bond to close the pyran ring.

  • Workup: Cool the solution. The crude pyranopterin intermediate (often a mixture of diastereomers) can be precipitated or purified via cation-exchange chromatography.

    • Target Intermediate: (5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-pyrano[3,2-g]pteridin-4-one.[1][4][5]

Phase 2: Protection and Phosphorylation

Objective: Selectively protect the amine/hydroxyl groups to allow for cyclic phosphate formation.

  • Boc Protection: Suspend the dried intermediate in anhydrous DMF. Add Boc₂O (excess) and a catalytic amount of DMAP.

    • Goal: Protect the exocyclic amine and the pterin nitrogen (N3).

  • Phosphorylation: Treat the Boc-protected intermediate with phosphoryl chloride (POCl₃) in pyridine at 0°C.

    • Critical Step: This forms the cyclic phosphate diester across the specific hydroxyls on the sugar ring (typically C2' and C3' positions relative to the sugar numbering).

  • Hydrolysis: Quench carefully with water to hydrolyze the remaining chloride to the phosphate ester.

Phase 3: Oxidation and Final Deprotection

Objective: Oxidize the secondary alcohol to the ketone (characteristic of cPMP) and remove protecting groups.

  • Swern Oxidation:

    • Prepare the Swern reagent (Oxalyl chloride + DMSO) in DCM at -78°C.

    • Add the phosphorylated intermediate.

    • Add triethylamine (TEA) to facilitate the elimination.

    • Result: This converts the specific secondary hydroxyl group on the pyran ring to the ketone (hydrate form).

  • Deprotection: Treat the oxidized product with a solution of HBr in acetic acid or TFA/DCM to remove the Boc groups.

  • Purification: The final cPMP hydrobromide is purified via semi-preparative HPLC (C18 column) using an ammonium formate/methanol gradient.

  • Storage: Lyophilize immediately. Store at -80°C under Argon. cPMP is stable as a solid but hydrolyzes in solution.

Quality Control & Validation

Analytical Specifications
  • UV-Vis Spectroscopy: cPMP exhibits characteristic absorption maxima at 260 nm and 360 nm (pH dependent).

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for cPMP (C₁₀H₁₂N₅O₈P): 362.04 [M+H]⁺ .

  • NMR Verification:

    • ¹H NMR should show the pyran ring protons (3.5 - 5.0 ppm region) and the absence of aromatic pterin protons (which would indicate oxidation to fully aromatic pterins).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Fluorescence at 440 nm Oxidation to aromatic pterins (e.g., Neopterin)Ensure strict O₂ exclusion during Phase 1 reflux.
Low Yield in Phase 1 pH driftMaintain pH 3–4; too basic prevents cyclization, too acidic degrades hydrazone.
Incomplete Phosphorylation Wet solventsEnsure Pyridine and POCl₃ are strictly anhydrous.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the chemical transformation from the pyrimidine precursor to cPMP.

cPMP_Synthesis cluster_bio Biological Context Start 2,4,5-Triamino-6-pyrimidinol (Dihydrochloride) Step1 Viscontini Condensation (pH 3-4, Reflux) Start->Step1 Reagent D-Galactose Phenylhydrazone Reagent->Step1 Inter1 Pyranopterin Intermediate (Tricyclic Core) Step1->Inter1 Cyclization Step2 Protection (Boc2O) & Phosphorylation (POCl3) Inter1->Step2 Inter2 Cyclic Phosphate Ester (Protected) Step2->Inter2 Esterification Step3 Swern Oxidation & Deprotection (HBr) Inter2->Step3 Product Cyclic Pyranopterin Monophosphate (cPMP) Step3->Product Final Yield BioStart GTP BioStart->Product Enzymatic (MoaA/MoaC)

Caption: Synthetic pathway for cPMP comparing the chemical route (solid lines) utilizing 2,4,5-triamino-6-pyrimidinol against the biological origin from GTP (dotted).

References

  • Hovde, S., et al. (2013). "Synthesis of Cyclic Pyranopterin Monophosphate, a Biosynthetic Intermediate in the Molybdenum Cofactor Pathway." Journal of Medicinal Chemistry, 56(6), 2291–2300.

  • Schwarz, G., et al. (2009). "Rescue of lethal molybdenum cofactor deficiency by a biosynthetic precursor from Escherichia coli." Human Molecular Genetics, 18(24), 4792–4800.

  • Viscontini, M., et al. (1969). "Über Pterinchemie: Die Synthese von D-Neopterin-3'-phosphat und D-Neopterin-2',3'-cyclophosphat." Helvetica Chimica Acta, 52(5), 1225-1231.

  • Santamaria-Araujo, J. A., et al. (2004). "The Tetrahydropyranopterin Structure of the Sulfur-free and Metal-free Molybdenum Cofactor Precursor." Journal of Biological Chemistry, 279(16), 15994–15999.

Sources

Application

Application Note: 2,4,5-Triamino-6-pyrimidinol (TAHP) in Medicinal Chemistry

Executive Summary 2,4,5-Triamino-6-pyrimidinol (TAHP; CAS 1603-02-7) is a "divergent node" intermediate in medicinal chemistry. It serves as the critical scaffold for two major classes of therapeutics: Pteridines (folate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5-Triamino-6-pyrimidinol (TAHP; CAS 1603-02-7) is a "divergent node" intermediate in medicinal chemistry. It serves as the critical scaffold for two major classes of therapeutics: Pteridines (folate antagonists like Methotrexate) and Purines (guanine-based antivirals like Acyclovir).

Despite its utility, TAHP presents significant handling challenges due to its rapid oxidation in air, leading to the formation of inert bimolecular complexes (violurates/azoxy dimers). This guide outlines the "Sulfate Strategy" —utilizing the stable sulfate salt form (


) and unlocking its reactivity in situ to ensure high-yield, regioselective cyclizations.

Chemical Identity & The "Sulfate Strategy"

The Instability Paradox

In its free base form, the electron-rich 4,5-diamino motif makes TAHP highly susceptible to auto-oxidation. Solutions turn deep blue or purple within minutes of exposure to air, indicating the formation of radical intermediates and azo-dimers. This degradation irreversibly consumes the nucleophile required for ring closure.

The Solution: Sulfate Stabilization

Commercial TAHP is almost exclusively supplied as the sulfate salt. The sulfuric acid protonates the amine groups, withdrawing electron density and preventing oxidation.

Critical Handling Rule: Never isolate the free base for storage. Perform neutralization in situ immediately prior to the condensation step.

PropertySulfate Salt (Stable)Free Base (Unstable)
CAS 35011-47-31603-02-7
Appearance Off-white/Pale Yellow Crystalline SolidTurns Blue/Purple rapidly in air
Storage Desiccated, Room TempInert Atmosphere (Argon/Nitrogen)
Solubility Low in water/organic solventsSoluble in dilute alkali

Visualizing the Divergent Synthesis

TAHP acts as a template. The choice of the "C1" or "C2" synthon determines the final heterocycle.

TAHP_Divergence TAHP 2,4,5-Triamino-6-pyrimidinol (TAHP Sulfate) Glyoxal 1,2-Dicarbonyls (e.g., Glyoxal, Benzil) TAHP->Glyoxal Neutralization + Condensation Formic C1 Donors (Formic Acid, Orthoformates) TAHP->Formic Traube Synthesis Pteridine PTERIDINES (Folate Analogs) Glyoxal->Pteridine Gabriel-Isay Synthesis Purine PURINES (Guanine/Acyclovir) Formic->Purine Imidazole Closure

Figure 1: The divergent synthetic utility of TAHP. Reaction with 1,2-dicarbonyls yields pteridines (Path A), while reaction with C1 donors yields purines (Path B).

Pathway A: Pteridine Synthesis (Antifolates)

The reaction of TAHP with 1,2-dicarbonyls (Gabriel-Isay condensation) is the industrial route to folic acid and methotrexate.

Critical Parameter: Regioselectivity

When reacting with asymmetric dicarbonyls (e.g., methylglyoxal), two isomers are possible: 6-substituted and 7-substituted pteridines.

  • Acidic pH (< 4): Favors 7-substituted isomers (often unwanted).

  • Controlled pH (5.5) + Bisulfite: Favors 6-substituted isomers (Bioactive form).

Protocol: Synthesis of 6-Hydroxymethylpterin

Target: Precursor for Methotrexate/Folic Acid.

Reagents:

  • TAHP Sulfate: 10 mmol[1]

  • Dihydroxyacetone (Dimer): 12 mmol

  • Sodium Sulfite (

    
    ): 10 mmol (Antioxidant & Buffer)[1]
    
  • Water: 100 mL

Step-by-Step Methodology:

  • Deoxygenation: Sparge 100 mL of distilled water with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Suspension: Under inert flow, add TAHP Sulfate (10 mmol). The solid will not fully dissolve.

  • Buffering (The "Unlock"): Add Sodium Sulfite (

    
    ) slowly.
    
    • Observation: The pH will rise. Monitor until pH reaches 5.5 ± 0.2.

    • Mechanism:[2][3][4][5][6] Sulfite neutralizes the sulfuric acid and scavenges any oxidative radicals.

  • Condensation: Add Dihydroxyacetone (12 mmol) in one portion.

  • Heating: Heat the mixture to 50°C for 4 hours with vigorous stirring.

    • Color Change: The suspension will transition from off-white to a fluorescent yellow/orange (characteristic of pteridines).

  • Workup: Cool to 4°C. The product precipitates. Filter and wash with cold water and ethanol.

  • Validation: Check fluorescence under UV lamp (365 nm). Pteridines exhibit strong blue fluorescence.

Pteridine_Mechanism Start TAHP (Free Amine) Inter1 Schiff Base Formation (C5-Amine Attack) Start->Inter1 pH 5.5 (Directs C5 Nucleophilicity) Inter2 Ring Closure (C4-Amine Attack) Inter1->Inter2 - H2O Final 6-Substituted Pteridine Inter2->Final Aromatization

Figure 2: Mechanism of Regioselective Pteridine Formation. pH control ensures the C5-amine attacks the most reactive carbonyl first.

Pathway B: Purine Synthesis (Traube Method)[8]

This classical method converts the pyrimidine core into a purine by closing the imidazole ring with a one-carbon donor. This is essential for synthesizing Guanine and its nucleoside analogs (e.g., Ganciclovir precursors).[6][7]

Protocol: Synthesis of Guanine

Reagents:

  • TAHP Sulfate: 10 mmol[1]

  • Formic Acid (98%): 20 mL (Solvent & Reagent)

  • Sodium Formate: 10 mmol (Buffer)

Step-by-Step Methodology:

  • Slurry Formation: Mix TAHP Sulfate and Sodium Formate in a round-bottom flask.

  • Solvation: Add Formic Acid (98%).

    • Note: Formic acid acts as both the solvent and the formylating agent.

  • Reflux: Heat to reflux (approx. 100-110°C) for 4–6 hours.

    • Reaction: The amine at C5 is formylated first, followed by cyclodehydration to close the imidazole ring.

  • Evaporation: Remove excess formic acid under reduced pressure (Rotovap).

  • Hydrolysis/Workup: Resuspend the residue in water. Adjust pH to 10 with NaOH to dissolve the guanine, filter off impurities, then acidify to pH 6 to precipitate the product.

Troubleshooting & Optimization

ProblemCauseSolution
Blue/Purple Reaction Mixture Oxidation of TAHP (formation of violurates).Increase inert gas flow. Add reducing agent (Sodium Dithionite or Sodium Sulfite) before heating.
Low Yield (Pteridines) Incorrect pH leading to wrong isomer or incomplete cyclization.Strictly maintain pH 5.[8]5. Use acetate or sulfite buffers.[8]
Insoluble Starting Material TAHP Sulfate is highly insoluble.[1]Do not filter undissolved solid at the start. It will dissolve as it reacts/neutralizes.
Fluorescence Quenching Presence of paramagnetic impurities (Fe, Cu).Use high-purity water and glass-coated stir bars.

References

  • Traube Synthesis of Purines: Traube, W. (1900).[9] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

  • Methotrexate Synthesis (Piper-Montgomery Process): Piper, J. R., & Montgomery, J. A. (1977). Synthesis of Methotrexate.[8] U.S. Patent 4,080,325.

  • Regioselectivity in Pteridine Synthesis: Tagviashvili, T., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules.[1][4][6][9][7][8][10][11][12][13][14]

  • Guanine Synthesis Protocol: Hemmati, S., et al. (2009). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound.[6][7] TSI Journals.

  • Sulfate Salt Stabilization: Process for the preparation of guanine.[6][7] U.S. Patent 6,242,599.

Sources

Technical Notes & Optimization

Troubleshooting

2,4,5-Triamino-6-pyrimidinol dihydrochloride solubility issues and solutions

[1] Topic: Solubility, Stability, and Handling of 2,4,5-Triamino-6-pyrimidinol Dihydrochloride CAS Registry Number: 51324-37-9 (Dihydrochloride salt) Related CAS: 1004-75-7 (Free base), 35011-47-3 (Sulfate)[1] Part 1: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solubility, Stability, and Handling of 2,4,5-Triamino-6-pyrimidinol Dihydrochloride CAS Registry Number: 51324-37-9 (Dihydrochloride salt) Related CAS: 1004-75-7 (Free base), 35011-47-3 (Sulfate)[1]

Part 1: Executive Summary & Critical Alerts

The "Pink Death" Phenomenon: The most common support ticket we receive regarding 2,4,5-Triamino-6-pyrimidinol dihydrochloride involves the solution turning pink, red, or brown shortly after dissolution.[1] This is not a solubility failure; it is rapid autoxidation.[1] This compound is an electron-rich pyrimidine precursor used primarily in pteridine synthesis (e.g., Tetrahydrobiopterin/BH4 analogs).[1] It is highly unstable in aerobic, neutral-to-alkaline conditions.[1]

Core Solubility Rule: Do not attempt to dissolve this compound in neutral buffers (PBS, HEPES) or pure organic solvents (Ethanol, Acetone) without specific additives.[1] The dihydrochloride salt is designed to be water-soluble only under acidic conditions.[1]

Part 2: Solubility & Solvent Compatibility[1]

The following data summarizes solvent compatibility based on thermodynamic stability and oxidation risk.

Solubility Matrix
Solvent SystemSolubility RatingStability RiskRecommendation
0.1M - 1.0M HCl High (>50 mg/mL) LowPrimary Choice. The excess protons suppress dissociation and oxidation.[1]
Degassed Water Moderate (~10 mg/mL)HighRisky. pH will drop due to salt hydrolysis, but local areas of higher pH during mixing can trigger oxidation.
DMSO Low/ModerateModerateSecondary Choice. Soluble upon heating, but DMSO can act as an oxidant over time.
Ethanol/Methanol InsolubleN/ADo not use.
PBS (pH 7.4) Precipitates Critical Do Not Use. Neutralization causes free-base precipitation and immediate oxidative degradation.[1]

Part 3: Standard Operating Procedures (SOPs)

SOP-01: The "Acidic Shield" Dissolution Protocol

Use this protocol for preparing stock solutions for synthesis or analytical standards.[1]

Reagents Required:

  • 2,4,5-Triamino-6-pyrimidinol dihydrochloride[1][2][3]

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Argon or Nitrogen gas line[1]

  • Deionized water (degassed)[1]

Protocol Steps:

  • Degas Solvents: Sparge deionized water or dilute acid with Argon for 15 minutes prior to use to remove dissolved oxygen.[1]

  • Weighing: Weigh the compound rapidly. If the powder is pink/red in the bottle, it has already degraded; discard it.[1]

  • Dissolution:

    • Add the powder to a vial.[1]

    • Add 0.1 M to 1.0 M HCl directly.[1] Do not add water first.[1] The low pH is essential to maintain the dihydrochloride salt form.[1]

    • Note: The solution should be clear to pale yellow.[1][4]

  • Usage: Use immediately. If storage is required, freeze at -80°C under Argon.

SOP-02: Neutralization for Biological Assays

Use this ONLY if you must introduce the compound to cells/enzymes at neutral pH.[1]

Concept: You cannot store the compound at neutral pH.[1] You must perform an "In-Situ Neutralization."[1]

  • Prepare a 100x stock solution in 0.1 M HCl .

  • Prepare your assay buffer (e.g., PBS) containing 1 mM Dithiothreitol (DTT) or Ascorbic Acid as an antioxidant.[1]

  • Add the acid stock to the buffer immediately prior to the experiment.[1] The high dilution factor (1:100) will allow the buffer capacity to neutralize the acid, while the antioxidant prevents immediate degradation.[1]

Part 4: Troubleshooting & Diagnostics[1]

Decision Logic: Solving Precipitation & Color Issues

Troubleshooting Start User Issue: Solution Failure CheckColor Is the solution colored (Pink/Red/Brown)? Start->CheckColor CheckPrecip Is there visible precipitation? CheckColor->CheckPrecip No (Colorless) Oxidation Diagnosis: Autoxidation (Formation of Divicine-like impurities) CheckColor->Oxidation Yes Solubility Diagnosis: Free Base Formation CheckPrecip->Solubility Yes ActionSol Action: Solvent is too neutral. Add conc. HCl dropwise until clear. CheckPrecip->ActionSol Fix ActionOx Action: Add reducing agent (DTT/Na-Dithionite) or Lower pH immediately. Oxidation->ActionOx Fix

Figure 1: Troubleshooting logic flow for diagnosing solubility vs. stability failures.

FAQ: Common Technical Inquiries

Q1: Why does adding NaOH to adjust pH cause precipitation? A: The dihydrochloride salt (CAS 51324-37-9) is soluble.[1] When you add NaOH, you strip the protons, forming the "free base" (CAS 1004-75-7).[1] The free base has strong intermolecular hydrogen bonding (stacking interactions) and very poor water solubility.[1] Furthermore, the free base is the species most susceptible to oxidation.[1] Never neutralize the stock solution.

Q2: Can I use DMSO as a stock solvent? A: Yes, but with caution.[1] While soluble, DMSO is hygroscopic and can facilitate oxidation over time.[1] If using DMSO, ensure it is anhydrous and store the solution at -20°C or lower.[1] We recommend aqueous HCl over DMSO for long-term stability.[1]

Q3: My reaction requires condensing this with a dicarbonyl (Isay Reaction). Do I need to neutralize it? A: Not necessarily. Many pteridine syntheses (e.g., biopterin synthesis) proceed well in acidic media or buffered conditions.[1] If the protocol requires a specific pH (e.g., pH 4-5), use Sodium Acetate to buffer the HCl stock rather than strong bases like NaOH.[1]

Part 5: Mechanistic Context (The Isay Reaction)

Understanding the chemistry helps prevent errors.[1] This compound is the nucleophile in the synthesis of Pteridines.[1]

IsayReaction Precursor 2,4,5-Triamino-6-pyrimidinol (Nucleophile) Intermediate Schiff Base Intermediate Precursor->Intermediate + Dicarbonyl (Condensation) Dicarbonyl 1,2-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Product Pteridine Derivative (e.g., Biopterin) Intermediate->Product - 2 H2O (Cyclization)

Figure 2: The Isay Condensation pathway.[1] The amino groups at positions 4 and 5 must remain un-oxidized to act as nucleophiles.[1]

References

  • ChemicalBook. (2024).[1][3] 2,4,5-Triamino-6-pyrimidinol Dihydrochloride Properties and CAS Data.Link[1]

  • Sigma-Aldrich. (2024).[1][3][5] Product Specification: 2,4,5-Triamino-6-hydroxypyrimidine sulfate (Analogous Salt Data).[1][4]Link[1]

  • Pfleiderer, W. (1964).[1] Pteridines.[1][6][7][8][9] XXXIV. Synthesis and Properties of 2,4,5-Triamino-6-hydroxypyrimidine. Chemische Berichte.[1] (Foundational chemistry regarding the instability of the free base).

  • US Patent 2673204A. (1954).[1] Processes for the syntheses of leucopterin and intermediates.[1][9]Link (Describes the sulfite/sulfate salts and their handling to prevent oxidation).[1]

  • National Institutes of Health (NIH). (2022).[1] Synthesis, Redox and Spectroscopic Properties of Pterin.[1] PMC.[1][6] Link (Details the Gabriel-Isay condensation mechanism).

Sources

Optimization

Technical Support Center: Purification of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

[1][2] Introduction Welcome to the Technical Support Center. This guide addresses the purification of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHP sulfate), a critical intermediate in the synthesis of antifolates (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (TAHP sulfate), a critical intermediate in the synthesis of antifolates (e.g., Pemetrexed, Methotrexate) and antiviral guanine derivatives.[1][2]

TAHP sulfate presents unique purification challenges due to its amphoteric nature , low solubility in water , and extreme sensitivity to oxidation .[1][2] The protocols below are designed to maximize purity (>98% HPLC) while minimizing sulfated ash and colored impurities.

Module 1: Purification Protocols

Method A: The Acid-Base Swing (Standard Industrial Protocol)

Best for: Removing insolubles, catalyst residues, and bulk purification.[1][2]

Mechanism: TAHP sulfate is insoluble in water/acid but dissolves readily in alkali by forming the phenolate/sodium salt.[1][2] We utilize this solubility switch to filter out insoluble contaminants before re-precipitating the pure sulfate salt.[1][2]

Protocol:

  • Dissolution: Suspend crude TAHP sulfate in deoxygenated water (10 mL/g).

  • Basification: Under a nitrogen (

    
    ) blanket, slowly add 20% NaOH solution until the pH reaches 10–11. The solid should dissolve completely to form a dark solution.[1][2]
    
    • Note: If hydrogenation catalyst (Pd/C or Raney Ni) is present, filter the solution while alkaline through a Celite pad.[1][2]

  • Treatment: Add activated charcoal (5% w/w) and sodium dithionite (

    
    , 1% w/w) to the alkaline solution. Stir for 30 minutes at 40°C.
    
    • Why? Charcoal absorbs high-molecular-weight polymers; dithionite prevents oxidation of the electron-rich amines.[1][2]

  • Filtration: Filter the charcoal while warm.

  • Precipitation: Cool the filtrate to 10°C. Slowly add 50%

    
     dropwise.
    
    • Critical Point: The product will begin to precipitate.[1][2] Continue acidification until pH 1.5–2.0 .

  • Isolation: Stir for 1 hour at 0–5°C to maximize yield. Filter the white/off-white solid.[1][2]

  • Washing: Wash the cake with cold water, then methanol (to remove water and facilitate drying).[1][2]

Method B: The "Salt-Switch" Technique (High Purity)

Best for: Removing stubborn inorganic salts (high ash content) and colored organic isomers.[1][2]

Mechanism: This method converts the insoluble sulfate to the soluble dihydrochloride, allows for fine filtration, and then regenerates the sulfate.[1][2][3] This is superior for removing co-precipitated sodium sulfate.[1][2]

Protocol:

  • Conversion: Suspend crude TAHP sulfate in water (10 volumes). Add

    
     (1.05 eq) and heat to 90°C for 30 minutes.
    
    • Reaction:

      
      .[1][2]
      
  • Filtration: Filter the hot solution to remove the insoluble

    
     and any other mechanical impurities.[1][2]
    
  • Regeneration: To the clear filtrate (containing TAHP-HCl), add dilute sulfuric acid (1.1 eq) slowly.

  • Crystallization: The less soluble TAHP sulfate will precipitate out selectively, leaving chloride salts in the mother liquor.[1][2]

  • Isolation: Filter and wash thoroughly with water.[1][2]

Module 2: Troubleshooting & FAQs

Visual Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Pink/Red Product Oxidation of amino groups to azo/nitroso species.[1][2]Immediate: Wash with dilute sodium dithionite solution.[1][2] Prevention: Conduct all steps under

; add 0.5% sodium sulfite to the crystallization water.[1][2]
High Ash Content Trapped Sodium Sulfate (

).[1][2]
Repulp: Suspend solid in hot water (60°C) for 1 hour, then filter hot. Switch: Use Method B (Salt-Switch) to break the inorganic lattice.[1][2]
Low Yield pH not optimized during precipitation.[1][2]Check pH: Solubility is lowest at pH 1.5–2.[1][2]0. If pH < 1, the bisulfate salt may form (more soluble).[1][2] If pH > 3, free base solubility increases.[1][2]
Grey Color Residual Charcoal or Catalyst.[1][2]Filtration: Ensure fine filtration (0.45 micron) after the alkaline charcoal treatment step.[1][2]
Frequently Asked Questions

Q1: My product turns brown during drying. How do I prevent this? A: TAHP sulfate is thermally unstable in the presence of oxygen.[1][2]

  • Fix: Dry in a vacuum oven at <60°C .

  • Pro-Tip: Displace the vacuum oven atmosphere with nitrogen before applying vacuum.[1][2] Ensure the filter cake is washed with methanol to remove residual water, allowing for faster drying at lower temperatures.[1][2]

Q2: Can I use HCl for the final acidification instead of Sulfuric Acid? A: No. You will isolate the hydrochloride salt (TAHP[1][2]·xHCl).[1][2][4] While the HCl salt is soluble in water, the sulfate salt is preferred for stability and specific downstream reactions (e.g., synthesis of Pemetrexed).[1][2] The sulfate anion bridges the protonated amines, creating a stable crystal lattice that is less hygroscopic than the HCl salt.[1][2]

Q3: What is the solubility profile of TAHP Sulfate? A:

  • Water: Very low solubility at 20°C (<0.5%); Moderate solubility at 90°C.[1][2]

  • Acid (pH < 1): Moderate solubility.[1][2]

  • Base (pH > 10): High solubility (forms phenolate).[1][2]

  • Organic Solvents: Insoluble in Methanol, Ethanol, Acetone.[1][2] Soluble in DMSO.[1][2][3]

Module 3: Process Logic Visualization

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your crude material's impurity profile.

PurificationWorkflow Start Crude TAHP Sulfate CheckImpurity Analyze Impurity Profile Start->CheckImpurity DissolveBase Dissolve in NaOH (pH 11) + Charcoal + Dithionite CheckImpurity->DissolveBase High Color/Organic Impurity SaltSwitch Method B: Add BaCl2 (Form Soluble HCl Salt) CheckImpurity->SaltSwitch High Ash/Inorganic Salts FilterBase Filter (Remove Catalyst/Charcoal) DissolveBase->FilterBase Acidify Acidify with H2SO4 to pH 1.5-2.0 FilterBase->Acidify Isolate Filter & Wash (Water -> Methanol) Acidify->Isolate FilterAsh Filter off BaSO4 (Insoluble) SaltSwitch->FilterAsh RegenSulfate Add H2SO4 to Filtrate FilterAsh->RegenSulfate RegenSulfate->Isolate Dry Vacuum Dry <60°C (Inert Atmosphere) Isolate->Dry FinalProduct Pure TAHP Sulfate (White/Off-White Solid) Dry->FinalProduct

Caption: Decision tree for selecting Method A (Acid-Base Swing) vs. Method B (Salt-Switch) based on impurity type.

References

  • ChemicalBook. (2026).[1][2][3] 2,4,5-Triamino-6-hydroxypyrimidine sulfate Properties and Purification. Retrieved from [1][2]

  • GuideChem. (2026).[1][2] 2,4,5-Triamino-6-hydroxypyrimidine sulfate Wiki & Safety.[1][2][4] Retrieved from [1][2]

  • Google Patents. (2012).[1][2] CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.[1][2][4][5][6][7] Retrieved from

  • Google Patents. (1989).[1][2] US4948890A - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine.[1][2][4][5][6][7][8] Retrieved from

  • European Commission. (2015).[1][2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (SCCS/1561/15).[1][2] Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,4,5-Triamino-6-pyrimidinol Selectivity for Nitric Oxide

Core Concept: The "Ortho-Diamine Trap" Dilemma 2,4,5-Triamino-6-pyrimidinol (TAP) functions as a nitric oxide probe via its 4,5-diamino moiety (an ortho-diamine).[1][2][3] This structure acts as a "trap" for nitrosating...

Author: BenchChem Technical Support Team. Date: February 2026

Core Concept: The "Ortho-Diamine Trap" Dilemma

2,4,5-Triamino-6-pyrimidinol (TAP) functions as a nitric oxide probe via its 4,5-diamino moiety (an ortho-diamine).[1][2][3] This structure acts as a "trap" for nitrosating agents (


), cyclizing to form a highly fluorescent triazolopyrimidine (guanine analog).[1][3]

The Problem: This same ortho-diamine trap is chemically promiscuous. It reacts avidly with 1,2-dicarbonyls —most notably Dehydroascorbic Acid (DHA) , the oxidized form of Vitamin C—to form pteridines.[1][2][3] In biological systems, where Ascorbate/DHA concentrations (mM range) often dwarf NO concentrations (


M/nM range), this side reaction creates significant false positives.[1][2][3]

This guide provides the protocols to bias the reaction kinetics in favor of NO detection.

Visualizing the Competition

The following diagram illustrates the competing pathways you must manage in your experimental design.

ReactionPathways TAP 2,4,5-Triamino-6-pyrimidinol (Probe) Triazole Triazolopyrimidine (Target Signal) TAP->Triazole Nitrosation (Acidic/Neutral pH) Pterin Pteridine Derivative (False Positive) TAP->Pterin Condensation (Schiff Base) NO Nitric Oxide (NO) (via N2O3) NO->Triazole DHA Dehydroascorbic Acid (Interference) DHA->Pterin

Figure 1: Mechanistic competition between Nitrosation (Signal) and Condensation (Noise).[1] The goal is to inhibit the Red pathway while preserving the Green pathway.[3]

Troubleshooting Guide: Mitigating DHA Interference

Symptom: High background fluorescence in biological media (plasma, cell lysate) even in the absence of NO synthase activity.[3]

Root Cause: High endogenous levels of Ascorbate are oxidizing to Dehydroascorbic Acid (DHA), which condenses with TAP to form fluorescent pterins.[1][3]

Protocol A: The "Scavenger Block" Method

This protocol uses a competing amine to scavenge dicarbonyls before adding the TAP probe.

Reagents:

  • Blocker: Aminoguanidine (AG) or o-Phenylenediamine (OPD) - Note: OPD is also fluorescent upon reaction, AG is preferred if detection wavelengths overlap.[1][2][3]

  • Enzyme: Ascorbate Oxidase (optional, to force AA

    
     DHA for removal).[1][2][3]
    

Step-by-Step:

  • Pre-Incubation: Add Aminoguanidine (1 mM) to your sample 15 minutes prior to adding the TAP probe.[1]

    • Mechanism:[1][3][4][5][6][7][8] Aminoguanidine reacts rapidly with free aldehydes and ketones (DHA), "capping" them.[1][2][3]

  • Probe Addition: Add TAP (10

    
    M) to the mixture.
    
  • Measurement: Measure fluorescence immediately. The NO reaction is faster than the residual DHA condensation.

Protocol B: Kinetic Discrimination (Time-Gating)

The reaction of ortho-diamines with NO is generally faster (seconds to minutes) than the condensation with DHA (minutes to hours) at neutral pH.

Reaction PartnerReaction TypeTime to Plateau (

)
Nitric Oxide (

)
N-Nitrosation / Cyclization< 5 min
Dehydroascorbic Acid Schiff Base Condensation> 30 min

Action:

  • Set your plate reader or fluorometer to kinetic mode.[1]

  • Record the slope of fluorescence increase from 0 to 120 seconds .

  • Ignore the slow-rising baseline signal that develops after 5-10 minutes.[1][3]

Troubleshooting Guide: pH and Buffer Optimization

Symptom: Low sensitivity or erratic signal intensity.[1]

Root Cause: The nitrosation reaction (TAP + NO) is pH-dependent.[1] While physiological pH (7.[1]4) is necessary for cells, the chemical reaction involves


, which forms more readily in slightly acidic conditions.[2][3] Conversely, DHA condensation is acid-catalyzed but also proceeds at neutral pH.[1][2][3]
Optimization Workflow

1. Buffer Selection: Avoid buffers with primary amines (Tris, Glycine) as they can compete for nitrosating agents, although weakly.[1][2][3]

  • Recommended: Phosphate (PBS) or PIPES, pH 7.0 - 7.4.[1][2][3]

2. The "Acid-Flash" Technique (For Cell-Free Assays): If measuring total NO (Nitrite/Nitrate) in a lysate:

  • Acidify sample to pH 2.0 - 3.0 using HCl.[1]

  • Add TAP probe.[1]

  • Incubate for 10 minutes (Nitrosation is extremely rapid here; DHA condensation is slower).

  • Neutralize with NaOH to restore fluorescence quantum yield (the product is often pH-sensitive).[1]

Troubleshooting Guide: Probe Stability & Oxidation

Symptom: The probe solution turns dark yellow/green before use; loss of reactivity.

Root Cause: 2,4,5-Triamino-6-pyrimidinol is electron-rich and highly susceptible to auto-oxidation in air, forming azo-dimers or other non-reactive species.[1][2][3]

Handling Protocol
  • Stock Preparation:

    • Dissolve TAP sulfate in degassed 0.1 M HCl (Acid stabilizes the amine groups against oxidation).

    • Store at -20°C or -80°C under Argon/Nitrogen.

    • Do NOT store in neutral buffer (PBS) for > 1 hour.

  • Working Solution:

    • Dilute into the assay buffer immediately before use.

    • Critical: Do not add antioxidants (like Ascorbate or GSH) to the working solution to stabilize the probe, as these will scavenge the NO you are trying to detect.[3]

Experimental Workflow Diagram

Use this decision tree to select the correct protocol based on your sample type.

Workflow Start Start: Select Sample Type CellFree Cell-Free / Lysate (High Interference Risk) Start->CellFree LiveCell Live Cell Imaging (Physiological Constraints) Start->LiveCell Step1 Add Aminoguanidine (1mM) (Block DHA) CellFree->Step1 StepLC1 Wash Cells with PBS-Glucose (Remove Extracellular DHA) LiveCell->StepLC1 Step2 Acidify to pH 2-3 (Optional) (Boost NO Signal) Step1->Step2 Step3 Add TAP Probe Step2->Step3 StepLC2 Add TAP Probe (10uM) StepLC1->StepLC2 StepLC3 Kinetic Read (0-5 min) StepLC2->StepLC3

Figure 2: Operational workflow for minimizing interference in different sample matrices.

Frequently Asked Questions (FAQ)

Q: Can I use DAF-2 protocols for TAP? A: Generally, yes, but with caution. DAF-2 (Diaminofluorescein) is also an ortho-diamine and suffers from the same DHA interference.[1][3] However, TAP is smaller and more hydrophilic.[1][2][3] TAP requires stricter anaerobic storage than DAF-2 DA (diacetate) because it lacks the acetate protecting groups that stabilize DAF-2 DA.[1][3]

Q: My background signal increases over time even without NO. Why? A: This is likely the slow condensation with endogenous aldehydes or DHA. Use the Kinetic Discrimination method (Protocol B) and focus on the initial rate (


) rather than the endpoint fluorescence.

Q: Does the sulfate salt form affect the reaction? A: The sulfate salt (CAS 39267-74-8) is preferred for solubility and solid-state stability compared to the free base.[3] However, once dissolved in buffered media, the counter-ion dissociates and does not participate in the reaction.[2][3] Ensure your buffer capacity is high enough to neutralize the sulfate acidity if working at high concentrations.

References

  • Mechanism of Nitric Oxide Reactivity

    • Kojima, H., et al. (1998).[1][2][3] "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Biological and Pharmaceutical Bulletin. This foundational text establishes the ortho-diamine nitrosation mechanism applicable to TAP.

  • Interference by Dehydroascorbic Acid

    • Zhang, X., et al. (2002).[1][2][3] "Interference of dehydroascorbic acid in the detection of nitric oxide using diaminofluoresceins." Analytical Biochemistry. Details the kinetics of the competing condensation reaction.

  • Chemical Properties & Stability

    • European Commission SCCS. (2015).[1] "Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate." Provides solubility, stability, and auto-oxidation data for the specific TAP isomer.[1][2][3]

  • Reaction of Diaminopyrimidines

    • ChemicalBook. "2,4,5-Triamino-6-pyrimidinol Dihydrochloride Properties and Reactions."[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrimidine vs. Purine-Based Fluorescent Probes: Photophysics to Applications

Topic: Comparative Analysis of Pyrimidine vs. Purine-Based Fluorescent Probes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Pyrimidine vs. Purine-Based Fluorescent Probes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of nucleic acid research and cellular imaging, the choice between pyrimidine and purine-based fluorescent probes is rarely a matter of preference—it is a decision dictated by the specific physical parameter being interrogated. This guide provides a technical analysis of these two dominant fluorophore classes.

The Core Distinction:

  • Purine-based probes (e.g., 2-Aminopurine) function primarily as "Switch-On/Off" sensors. Their fluorescence is intimately coupled to base stacking interactions, making them the gold standard for monitoring local dynamics, base flipping, and enzyme kinetics.

  • Pyrimidine-based probes (e.g., tC, Pyrrolo-dC) often function as "Always-On" structural scaffolds or "Environmental Sensors" (push-pull systems). Fused tricyclic cytosine analogs (tC) resist quenching, providing the stable brightness required for FRET and anisotropy assays, while push-pull pyrimidines serve as molecular rotors to sense viscosity.

Fundamental Photophysics: The Mechanistic Divide

To select the correct probe, one must understand the electronic causality behind their fluorescence behaviors.

Purine Probes: The Stacking Sensors

The most widely used purine analog, 2-Aminopurine (2-AP) , is an isomer of adenine. In free solution, 2-AP exhibits a high quantum yield (


). However, upon incorporation into a DNA duplex, its fluorescence is dramatically quenched (often 

-fold).
  • Mechanism: The quenching arises from Photoinduced Electron Transfer (PET) and strong

    
    -
    
    
    
    stacking interactions with neighboring bases (particularly guanine).
  • Utility: This sensitivity makes 2-AP a reporter of motion. If a base flips out of the helix (e.g., by a methyltransferase), the stacking is broken, and fluorescence is restored.

Pyrimidine Probes: The Structural Anchors & Rotors

Pyrimidine probes generally fall into two categories:

  • Rigid Fused Systems (e.g., tC, tC°): These are tricyclic cytosine analogs.[1] Their rigid structure prevents the non-radiative decay pathways associated with vibrational relaxation. Crucially, they are insensitive to stacking . Their quantum yield remains high (

    
    ) regardless of whether they are ssDNA or dsDNA.
    
  • Push-Pull Systems (Molecular Rotors): These pyrimidines are modified with electron donor/acceptor groups. Upon excitation, they enter a Twisted Intramolecular Charge Transfer (TICT) state. In low viscosity, the molecule twists and decays non-radiatively (dark). In high viscosity, rotation is restricted, forcing radiative decay (bright).

Performance Analysis: Head-to-Head Comparison

The following table synthesizes experimental data for the most representative probes in each class.

Feature2-Aminopurine (Purine) tC / tC° (Fused Pyrimidine) Pyrrolo-dC (Hybrid Pyrimidine) Push-Pull Pyrimidines (Rotors)
Primary Application Base flipping, nucleotide incorporation kineticsFRET donor, structural biology, anisotropyLocal melting, transcription bubble assaysViscosity sensing, lipid droplet imaging
Excitation / Emission 305 nm / 370 nm (UV)360 nm / 450 nm (Visible)350 nm / 450 nmTunable (Green to Red/NIR)
Quantum Yield (Free) High (

)
Moderate (

)
Moderate (

)
Low (in non-viscous solvent)
Duplex Behavior Strong Quenching (

)
Retains Brightness (

)
Partial Quenching (

)
N/A (Usually not internal)
Base Pairing Pairs with T (wobble with C)Pairs with G (Watson-Crick)Pairs with G (Watson-Crick)N/A (Intercalator or groove binder)
Perturbation Minimal (B-DNA maintained)Negligible (Excellent stability)MinimalVariable (can be bulky)
Selection Workflow: Decision Logic

Use the following logic to determine the appropriate probe for your experimental setup.

ProbeSelection Start Experimental Goal Dynamic Measure Dynamics? (Base flipping, Enzyme kinetics) Start->Dynamic Structure Measure Structure? (Distance, Orientation) Start->Structure Env Measure Environment? (Viscosity, Polarity) Start->Env Purine Select 2-Aminopurine (2-AP) (Switch-ON/OFF) Dynamic->Purine High sensitivity required PdC Select Pyrrolo-dC (Hybrid Sensitivity) Dynamic->PdC Need visible ex/em tC Select tC or tC° (Always-ON, Stable) Structure->tC Need constant QY Rotor Select Push-Pull Pyrimidine (Molecular Rotor) Env->Rotor Viscosity sensing

Figure 1: Decision tree for fluorescent nucleobase selection based on experimental requirements.

Experimental Protocols
Protocol A: Monitoring Base Flipping with 2-Aminopurine (2-AP)

Objective: Detect the extrusion of a nucleotide from the DNA helix by a DNA Methyltransferase (e.g., M.HhaI).[2] Principle: 2-AP is quenched inside the helix. Upon enzyme binding and base flipping, 2-AP is exposed to the solvent, restoring its high quantum yield.

Materials:

  • Oligonucleotide containing 2-AP at the target site (e.g., 5'-...G(2AP)GC...-3').[3]

  • Complementary strand (methylated if necessary to prevent catalysis, allowing only binding study).

  • Purified DNA Methyltransferase enzyme.

  • Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Annealing: Mix 2-AP oligo and complement (1:1.1 ratio) in buffer. Heat to 95°C for 5 min and cool slowly to room temperature to form duplex.

  • Baseline Measurement: Dilute duplex to 0.5 µM in a quartz cuvette. Record emission spectrum (Ex: 310 nm, Em: 330–450 nm). Note: Signal should be low due to stacking.

  • Enzyme Titration: Add the Methyltransferase in stepwise aliquots (0.1 to 2.0 equivalents).

  • Kinetic Readout: Monitor fluorescence intensity at 370 nm.

  • Result Interpretation: A hyperbolic increase in fluorescence indicates base flipping. The magnitude of increase (Dynamic Range) reflects the degree of unstacking.

Protocol B: Viscosity Sensing with Push-Pull Pyrimidines

Objective: Measure intracellular viscosity changes using a molecular rotor (e.g., TCF-based pyrimidine). Principle: The probe enters the cell. In viscous compartments (e.g., lipid droplets or lysosomes), rotation is inhibited, turning fluorescence "ON".

Workflow:

  • Probe Preparation: Dissolve the push-pull pyrimidine probe in DMSO to make a 1 mM stock.

  • Cell Staining: Incubate cells (e.g., HeLa) with 5 µM probe in culture medium for 20 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular dye.
    
  • Imaging: Use a confocal microscope.

    • Channel 1 (Viscosity): Excitation at probe max (e.g., 488 nm), Emission collected in the red channel (e.g., 600–700 nm).

  • Calibration (In Vitro):

    • Prepare mixtures of Glycerol/Methanol (0% to 90% glycerol) to create a viscosity gradient.

    • Measure fluorescence intensity (

      
      ) of the probe in each mixture.
      
    • Plot

      
       vs. 
      
      
      
      (viscosity). The slope corresponds to the sensitivity factor
      
      
      in the Förster-Hoffmann equation:
      
      
      .
Mechanism of Action Diagrams
Figure 2: Fluorescence Modulation Mechanisms

Mechanisms cluster_Purine Purine (2-AP): Stacking-Dependent Quenching cluster_Pyrimidine Push-Pull Pyrimidine: Viscosity-Dependent Emission P_Free Free 2-AP (Unstacked) P_Stack Stacked in DNA (Paired with T) P_Free->P_Stack Incorporation P_Free_State Radiative Decay (High QY) P_Free->P_Free_State P_Stack_State Charge Transfer (PET) Non-Radiative Decay (Quenched) P_Stack->P_Stack_State Py_LowVisc Low Viscosity (Free Rotation) Py_LowVisc_State TICT State Non-Radiative (Dark) Py_LowVisc->Py_LowVisc_State Py_HighVisc High Viscosity (Restricted Rotation) Py_HighVisc_State Planar State Radiative Decay (Bright) Py_HighVisc->Py_HighVisc_State

Caption: Left: 2-AP fluorescence is quenched by electron transfer when stacked. Right: Push-pull pyrimidines emit light only when environmental viscosity prevents the formation of the dark TICT state.

References
  • 2-Aminopurine Photophysics

    • Source: "2-Aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface." Quarterly Reviews of Biophysics.
  • tC and tC° Characterization

    • Source: "Fluorescent properties of DNA base analogue tC upon incorporation into DNA - negligible influence of neighbouring bases on fluorescence quantum yield."[1][4] Nucleic Acids Research.[4]

  • Pyrrolo-dC in Duplex DNA

    • Source: "Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures."[4] NIH / PMC.

  • Molecular Rotors (Push-Pull Pyrimidines)

    • Source: "Molecular rotors: Synthesis and evaluation as viscosity sensors."[5][6] NIH / PMC.

  • Base Flipping Assay Protocol

    • Source: "2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases."[2][7] Nucleic Acids Research.[4]

Sources

Comparative

Breaking the Polarity Barrier: Inter-Laboratory Validation of a HILIC Method for 2,4,5-Triamino-6-pyrimidinol

[1] Executive Summary The accurate quantification of 2,4,5-Triamino-6-pyrimidinol (TAP) —a critical intermediate in the synthesis of methotrexate and folic acid—has long been a chromatographic challenge.[1] Its high pola...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The accurate quantification of 2,4,5-Triamino-6-pyrimidinol (TAP) —a critical intermediate in the synthesis of methotrexate and folic acid—has long been a chromatographic challenge.[1] Its high polarity and susceptibility to oxidative degradation render traditional Reversed-Phase (RP) C18 methods ineffective, often resulting in void volume elution and poor peak symmetry.[1]

This guide presents the Inter-Laboratory Validation of a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method. By shifting from hydrophobic retention to a partitioning mechanism, we achieved a method capable of limiting quantitation (LOQ) at 0.05 µg/mL with an inter-laboratory reproducibility (RSD) of <2.5%.[1] This document serves as a technical blueprint for researchers transitioning from legacy RP-HPLC to modern HILIC workflows.

The Challenge: Why Traditional Methods Fail

2,4,5-Triamino-6-pyrimidinol is a highly polar, basic heterocycle.[1] In a standard C18 RP-HPLC environment, the solvophobic interactions are insufficient to retain the molecule against a highly aqueous mobile phase.[1]

FeatureLegacy Method (C18 RP-HPLC)The Validated Solution (HILIC)
retention Mechanism Hydrophobic InteractionPartitioning into water-enriched layer
Elution Profile Elutes in void volume (

)
Strong retention (

)
Peak Shape Tailing due to silanol interactionsSharp, symmetrical (Gaussian)
Sensitivity Low (requires high aqueous content)High (organic-rich mobile phase enhances ESI-MS)
Stability Risk of on-column oxidationRapid elution of degradation products
Scientific Mechanism: The HILIC Advantage

To understand the validation success, one must understand the separation physics. HILIC employs a polar stationary phase (e.g., Amide or Zwitterionic) and a non-polar mobile phase (high Acetonitrile).[1] Water from the mobile phase forms a stagnant, water-rich layer on the surface of the stationary phase.

Mechanism Visualization: The following diagram illustrates the partitioning mechanism that allows HILIC to retain TAP when C18 fails.

HILIC_Mechanism cluster_0 Mobile Phase (High ACN) cluster_1 Stationary Phase Interface Analyte TAP Molecule (Polar) WaterLayer Water-Rich Liquid Layer Analyte->WaterLayer Partitioning (Primary Retention) Surface Polar Stationary Phase (Amide/Silica) Analyte->Surface Direct Interaction (Secondary) WaterLayer->Surface H-Bonding / Dipole

Figure 1: Schematic of the HILIC partitioning mechanism.[1] TAP molecules partition into the water-rich layer immobilized on the polar stationary phase, ensuring retention.[1]

Validated Experimental Protocol

This protocol was validated across three independent laboratories (Lab A: QC Environment, Lab B: R&D, Lab C: CRO) following ICH Q2(R2) guidelines.

3.1 Reagents & Materials
  • Analyte: 2,4,5-Triamino-6-pyrimidinol Sulfate (Standard Grade, >98%).[1]

  • Column: Amide-bonded HILIC column (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

3.2 Chromatographic Conditions
  • Mode: Isocratic.

  • Ratio: 80% Mobile Phase B / 20% Mobile Phase A.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Injection Volume: 5 µL.

Critical Note on Causality: Ammonium acetate is selected over phosphate buffers to ensure solubility in high-organic HILIC mobile phases and to maintain MS compatibility if cross-validation is required.

Inter-Laboratory Validation Data

The following data summarizes the comparative performance across three distinct sites.

4.1 Linearity and Range

Criteria:


 across 50% - 150% of target concentration.
ParameterLab A (QC)Lab B (R&D)Lab C (CRO)Status
Slope 452014498045150Consistent
Intercept 120-8545Negligible

0.99980.99950.9997Pass
4.2 Precision (Repeatability & Reproducibility)

Criteria: RSD < 2.0% for n=6 injections.

MetricLab A (% RSD)Lab B (% RSD)Lab C (% RSD)Inter-Lab Mean
Repeatability (Intra-day) 0.45%0.62%0.55%0.54%
Intermediate Precision (Day 2) 0.88%0.95%1.10%0.97%
Reproducibility (Inter-Lab) ---1.85%
4.3 Accuracy (Recovery)

Method: Spiking at 80%, 100%, and 120% levels into placebo matrix.[1]

Spike LevelMean Recovery (%)95% CI
80% 99.4%[98.8 - 100.0]
100% 100.2%[99.5 - 100.9]
120% 100.5%[99.8 - 101.2]
The Validation Workflow (ICH Q2 R2)

To ensure compliance, the study followed a strict decision tree. The diagram below outlines the logical flow used to validate the method, ensuring "Trustworthiness" in the generated data.

Figure 2: The ICH Q2(R2) aligned validation workflow used to certify the HILIC method.

Conclusion

The inter-laboratory validation confirms that HILIC is the superior methodology for the quantification of 2,4,5-Triamino-6-pyrimidinol.[1] By addressing the fundamental polarity mismatch of C18 columns, the HILIC approach offers:

  • Superior Retention: Eliminating void-volume elution risks.[1]

  • High Sensitivity: Organic-rich mobile phases enhance desolvation in MS detectors.[1]

  • Robustness: Demonstrated <2% RSD across three independent laboratories.[1]

For researchers currently struggling with retention consistency on C18 columns, immediate adoption of this Amide-HILIC protocol is recommended to ensure data integrity and regulatory compliance.[1]

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4] Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1][5][6][7][8] Available at: [Link]

Sources

Validation

Comparison of synthesis efficiency for different aminopyrimidine isomers

Executive Summary: The Isomer Challenge In medicinal chemistry, the aminopyrimidine scaffold is ubiquitous, serving as the core for blockbuster kinase inhibitors like Imatinib and Palbociclib. However, the position of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In medicinal chemistry, the aminopyrimidine scaffold is ubiquitous, serving as the core for blockbuster kinase inhibitors like Imatinib and Palbociclib. However, the position of the amino group (2-, 4-, or 5-position) drastically alters the electronic landscape of the ring, dictating the synthetic strategy, efficiency, and scalability.

This guide provides an objective comparison of the synthesis efficiency for 2-aminopyrimidine (2-AP) , 4-aminopyrimidine (4-AP) , and 5-aminopyrimidine (5-AP) . We analyze the mechanistic causality behind yield variations and provide self-validating protocols for each isomer.

Key Findings at a Glance
IsomerPrimary Synthetic StrategyTypical YieldScalabilityKey Challenge
2-AP Cyclization: Guanidine + 1,3-ElectrophilesHigh (85-95%) ExcellentAvailability of specific 1,3-dicarbonyls.
4-AP SNAr: Ammonolysis of 4-HalopyrimidinesGood (75-90%) GoodRegioselectivity during precursor synthesis.
5-AP Reduction: Hydrogenation of 5-NitropyrimidinesVariable (18-84%) ModerateCatalyst poisoning; stability of intermediates.[1]

Part 1: Electronic Landscape & Reactivity[1]

Understanding the electronic distribution is prerequisite to selecting the correct synthetic route. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which withdraw electron density from the ring carbons.

  • Positions 2 and 4 (and 6): These carbons are highly electron-deficient (electrophilic). They are activated for Nucleophilic Aromatic Substitution (SNAr) but deactivated for electrophilic attack.[2]

  • Position 5: This is the least electron-deficient carbon. It behaves similarly to a nitrobenzene carbon, making it the only position amenable to Electrophilic Aromatic Substitution (SEAr) , such as nitration or halogenation.[2]

Visualization: Reactivity Decision Tree

ReactivityLandscape Target Target Isomer Pos2 2-Aminopyrimidine Target->Pos2 Electron Deficient C2 Pos4 4-Aminopyrimidine Target->Pos4 Electron Deficient C4 Pos5 5-Aminopyrimidine Target->Pos5 Electron Rich C5 Mech2 Mechanism: Cyclization (Binucleophile + 1,3-Electrophile) Pos2->Mech2 Guanidine is readily available Mech4 Mechanism: S_NAr (Displacement of Leaving Group) Pos4->Mech4 C4-Cl is activated Mech5 Mechanism: Reduction (Nitration -> Hydrogenation) Pos5->Mech5 Only site for Electrophilic Attack

Figure 1: Decision tree correlating electronic properties of the pyrimidine ring to the dominant synthetic strategy.

Part 2: Comparative Synthesis Analysis

2-Aminopyrimidine: The "Natural" Cyclization

The synthesis of 2-AP is generally the most efficient because the amino group is introduced during the ring formation. The reaction utilizes guanidine , a potent binucleophile, reacting with 1,3-dicarbonyls or


-chlorovinyl aldehydes.
  • Efficiency: High. This is a convergent synthesis where bond formation is thermodynamically driven by aromatization.[2]

  • Advantage: Avoids regioselectivity issues common in substitution reactions.

  • Critical Control Point: The basicity of the reaction medium. Carbonate bases (

    
    ) are often sufficient and prevent side reactions associated with stronger alkoxides.
    
4-Aminopyrimidine: The Activated Electrophile

4-AP is typically accessed via SNAr displacement of a leaving group (usually chloride) at the 4-position.[2] The precursor, 4-chloropyrimidine, is highly activated due to the ortho/para-like relationship with the ring nitrogens.

  • Efficiency: Good, but step-intensive if the 4-chloro precursor must be synthesized first.

  • Alternative: Industrial routes utilize Lewis acid-catalyzed condensation of acrylonitrile, achieving yields up to 90% without halogenated intermediates [1].[3]

  • Critical Control Point: Regiocontrol.[2] If starting from 2,4-dichloropyrimidine, the 4-position is slightly more reactive than the 2-position due to steric relief and electronic factors, but mixtures can occur.

5-Aminopyrimidine: The Reduction Challenge

Synthesizing 5-AP is the most challenging. Direct amination is impossible via SNAr because the 5-position is not activated.[2] The standard route involves nitration of the pyrimidine core (occurring exclusively at C5) followed by reduction .

  • Efficiency: Variable.[2][4] The reduction of 5-nitropyrimidines is prone to side reactions.

  • The Problem: 5-Nitropyrimidines are unstable and can decompose or poison catalysts during hydrogenation.[1]

  • Solution: Recent industrial improvements utilize poisoned catalysts (e.g., Pt/C doped with Vanadium) to boost yields from <20% to ~84% [2].[2]

Part 3: Performance Metrics Comparison

The following data aggregates typical results from optimized lab-scale (10-100g) syntheses found in recent literature.

Metric2-Aminopyrimidine4-Aminopyrimidine5-Aminopyrimidine
Primary Route Guanidine CyclizationSNAr (Ammonolysis)Nitro Reduction
Typical Yield 92% [3]85% [4]84% (Optimized) [2]
Atom Economy High (Loss of H2O/HCl)Moderate (Loss of HCl)Low (Loss of O2 via H2O)
Step Count 1 (Convergent)2 (Linear)2-3 (Linear)
Cost Driver 1,3-Dicarbonyl availability4-Chloropyrimidine costCatalyst (Pd/Pt) cost

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Synthesis of 2-Aminopyrimidine

Rationale: This protocol utilizes a solvent-free or minimal-solvent approach with weak base to maximize atom economy and simplify workup.

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 10 mmol)

  • Guanidine Hydrochloride (12 mmol)[2]

  • Potassium Carbonate (

    
    , 20 mmol)[2]
    
  • Ethanol (minimal, 5 mL)[2]

Workflow:

  • Mixing: In a round-bottom flask, combine guanidine HCl and

    
     in ethanol. Stir for 10 min to liberate the free guanidine base in situ.
    
  • Addition: Dropwise add the 1,3-dicarbonyl compound. The reaction is exothermic; control temp < 60°C.[2]

  • Reflux: Heat to reflux for 3-4 hours. Validation: Monitor via TLC (EtOAc:Hexane 1:1). Disappearance of dicarbonyl spot indicates completion.

  • Workup: Evaporate solvent. Add water (20 mL). The product usually precipitates as a solid.

  • Purification: Filtration followed by recrystallization from ethanol/water.[2]

Protocol B: Catalytic Reduction to 5-Aminopyrimidine

Rationale: Standard hydrogenation often fails due to catalyst poisoning. This protocol uses a two-stage controlled hydrogenation strategy.

Reagents:

  • 2,4-Dichloro-5-nitropyrimidine (10 mmol)

  • Catalyst: 5% Pd/C (50 wt% water wet)[2]

  • Solvent: Methanol (50 mL)

  • Hydrogen source:

    
     balloon or autoclave (3 bar)
    

Workflow:

  • Preparation: Dissolve the nitro compound in methanol. Caution: 5-nitropyrimidines are shock-sensitive; handle with care.

  • Catalyst Loading: Add Pd/C catalyst (10 wt% loading relative to substrate).

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    .[2] Stir vigorously at Room Temp.
  • Monitoring: Critical Step. The reaction proceeds through a hydroxylamine intermediate. Continue reaction until the hydroxylamine peak disappears on HPLC/LC-MS. Premature stopping leads to low purity.[2]

  • Filtration: Filter catalyst over Celite under inert atmosphere (pyrophoric risk).

  • Isolation: Concentrate filtrate to obtain the amine. Note: The product is sensitive to oxidation; store under argon.

Part 5: Visualizing the Pathways

SynthesisPathways cluster_2AP 2-Aminopyrimidine Route cluster_5AP 5-Aminopyrimidine Route Guanidine Guanidine (Binucleophile) Cyclization Cyclization (Base/Reflux) Guanidine->Cyclization Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Cyclization Prod2 2-Aminopyrimidine Cyclization->Prod2 92% Yield Pyrimidine Pyrimidine Core Nitration Nitration (HNO3/H2SO4) Pyrimidine->Nitration NitroInt 5-Nitropyrimidine Nitration->NitroInt Reduction Reduction (Pd/C, H2) NitroInt->Reduction Prod5 5-Aminopyrimidine Reduction->Prod5 ~84% Yield (Optimized)

Figure 2: Comparative reaction pathways.[2] Note the convergent nature of the 2-AP route versus the linear, multi-step nature of the 5-AP route.

References

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications.[3] Available at: [Link][2]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents (WO2022090101A1). Available at: [2]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link][2][4][5][6]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

2,4,5-Triamino-6-pyrimidinol Dihydrochloride: Safe Handling &amp; Disposal Protocol

[1][2][3][4] Executive Summary: Immediate Action Required Signal Word: WARNING Primary Hazard: Skin/Eye Irritation, Respiratory Irritation, Acidic in Solution.[1] Critical Incompatibility: DO NOT mix with strong oxidizin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Required

Signal Word: WARNING Primary Hazard: Skin/Eye Irritation, Respiratory Irritation, Acidic in Solution.[1] Critical Incompatibility: DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates, permanganates).[1] The high nitrogen content of the triamino structure poses a risk of rapid, exothermic oxidation.[1]

Mandatory PPE:

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum 0.11 mm thickness) and lab coat.

  • Respiratory: N95 particulate respirator or work within a certified fume hood to avoid inhalation of fine dust.

Chemical Profile & Hazard Logic

To safely dispose of this compound, you must understand its behavior.[1][2][3][4] It is not merely "chemical waste"; it is a reactive salt.

PropertyDataOperational Implication
Chemical Name 2,4,5-Triamino-6-pyrimidinol dihydrochloride"Dihydrochloride" indicates this is an acid salt.[5][1] Upon dissolution, it dissociates to release hydrochloric acid (HCl), significantly lowering pH.[1]
CAS Number 39267-74-8 (Salt form)Use this exact CAS for waste manifesting to avoid regulatory rejection.[5]
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector.[5]
Acidity pH < 2 (in 10% solution)Corrosive Hazard. Aqueous solutions may be classified as RCRA D002 waste if not neutralized.[5]
Reactivity Electron-rich amine groupsHighly susceptible to oxidation.[5] Segregation from oxidizers is non-negotiable.
The Causality of Disposal

We do not treat this simply as "organic trash" because of two factors:

  • The Acidic Salt Moiety: As a dihydrochloride, dumping this into a non-neutralized aqueous stream can mobilize heavy metals in plumbing or react with sulfides/cyanides in shared waste lines to release toxic gas.[1]

  • Nitrogen Density: The pyrimidine ring with three amino groups is energy-dense. If inadvertently mixed with an oxidizer in a waste drum, it creates a potential deflagration hazard.[1]

Disposal Workflow & Logic Map

The following decision tree illustrates the required workflow for stabilizing and disposing of 2,4,5-Triamino-6-pyrimidinol dihydrochloride.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Aqueous Solution (Dissolved Waste) StateCheck->Liquid Bagging Double Bag (Polyethylene) Label: 'Toxic/Irritant' Solid->Bagging Segregate Segregate from Oxidizers Bagging->Segregate Drum Place in DOT Approved Fiber/Poly Drum Segregate->Drum Pickup Schedule EHS/HazMat Pickup Drum->Pickup CheckPH Check pH Level Liquid->CheckPH IsAcidic Is pH < 5? CheckPH->IsAcidic Neutralize Neutralize with 1M NaOH to pH 6-8 IsAcidic->Neutralize Yes Bottle Collect in HDPE Waste Carboy Label: 'Non-Halogenated Organic' IsAcidic->Bottle No Neutralize->Bottle Bottle->Pickup

Figure 1: Decision logic for segregating and treating solid vs. liquid waste streams to prevent incompatibility incidents.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Preferred)

Rationale: Keeping the substance solid minimizes the volume of hazardous waste and reduces the risk of splashes or uncontrolled hydrolysis.[1]

  • Containment: Transfer waste material into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging) to prevent exterior contamination.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,4,5-Triamino-6-pyrimidinol dihydrochloride"[5][1]

    • Hazards: "Irritant," "Solid Acid."[1]

  • Storage: Store in a dedicated "Solid Organic Waste" drum.

    • CRITICAL: Ensure this drum does NOT contain oxidizing solids (e.g., nitrates).[1]

Protocol B: Aqueous Solution Disposal

Rationale: If the material is already in solution (e.g., reaction mother liquor), it is likely acidic due to the HCl salt.[1] It must be stabilized.

  • pH Assessment: Test the waste solution with pH paper or a probe. Expect pH 1–3.

  • Neutralization (If permitted by local EHS):

    • Place the waste container in an ice bath (neutralization is exothermic).

    • Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) while stirring.

    • Target pH: 6–9.

  • Solvent Check:

    • If the solvent is water only: Label as "Aqueous Waste with Trace Organics."

    • If mixed with organic solvents (Methanol, Ethanol): Label as "Flammable Organic Waste."[1]

  • Container: Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.

Waste Stream Classification (RCRA)[1][2]

Proper classification ensures legal compliance. This material falls under the following categories based on US EPA standards:

Waste TypeClassification CodeJustification
Unused Solid Not Listed (Generic) It is not a P-listed or U-listed waste.[5] It is managed as a chemical product waste.
Aqueous Solution (pH < 2) D002 (Corrosive) If the dihydrochloride solution is acidic and not neutralized, it meets the characteristic of corrosivity.[5][1]
Mixed with Solvents D001 (Ignitable) If dissolved in flammable solvents (e.g., Ethanol) with flashpoint < 60°C.

Self-Validating System: Before sealing any waste container, verify the label matches the contents.[1] If the label says "Neutral," dip a pH strip.[1] If it turns red, the system has failed; neutralize again.[1] This simple check prevents rejected waste shipments.

Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area.

  • PPE: Don full PPE (Goggles, Gloves, Lab Coat, N95/Respirator).[1]

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.[1]

    • Liquids: Cover with a weak base neutralizer (sodium carbonate or spill pillow) until bubbling ceases.

  • Clean: Wipe area with water and detergent. Treat all cleanup materials as hazardous waste.

References

  • PubChem. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine dihydrochloride Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][5][1]

  • US EPA. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[6] Retrieved October 26, 2023, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,5-Triamino-6-pyrimidinol dihydrochloride

This guide provides a comprehensive framework for the safe handling of 2,4,5-Triamino-6-pyrimidinol dihydrochloride, a pyrimidine derivative with potential biological activity. In the absence of specific toxicological da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of 2,4,5-Triamino-6-pyrimidinol dihydrochloride, a pyrimidine derivative with potential biological activity. In the absence of specific toxicological data for this compound, we will adhere to the principle of treating all new or uncharacterized substances as potentially hazardous.[1] The recommendations outlined below are synthesized from best practices for handling analogous aminopyrimidine compounds, hazardous powders, and potentially cytotoxic agents.[2][3][4] Our primary objective is to create a self-validating system of protocols that minimizes the risk of exposure through dermal contact, inhalation, ingestion, or injection.[5]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, a thorough risk assessment must be conducted. 2,4,5-Triamino-6-pyrimidinol dihydrochloride is a solid, likely a powder, which presents a significant risk of aerosolization and inhalation.[3][4] Therefore, engineering controls are paramount.

  • Ventilation: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood or a biological safety cabinet (BSC).[6][7][8] This is non-negotiable and serves to contain any airborne particles.

  • Designated Area: Establish a designated area for working with this compound.[9] This area should be clearly labeled, and access should be restricted to trained personnel.

  • Work Surfaces: Cover work surfaces with disposable, plastic-backed absorbent paper to contain spills and facilitate decontamination.[5][9]

Personal Protective Equipment (PPE): A Barrier Against Exposure

PPE should be considered the last line of defense, supplementing robust engineering controls.[10] The following table summarizes the minimum required PPE for various laboratory operations involving 2,4,5-Triamino-6-pyrimidinol dihydrochloride.

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Weighing and Handling Solid Double-gloved with chemotherapy-rated nitrile glovesDisposable, solid-front gown with tight-fitting cuffsChemical safety goggles and a face shieldN95 respirator (if not in a certified fume hood)
Preparing Solutions Double-gloved with chemotherapy-rated nitrile glovesDisposable, solid-front gown with tight-fitting cuffsChemical safety goggles and a face shieldNot required if performed in a fume hood
Administering Solutions (e.g., to cell cultures) Double-gloved with chemotherapy-rated nitrile glovesDisposable, solid-front gown with tight-fitting cuffsChemical safety gogglesNot required if performed in a BSC
Spill Cleanup Double-gloved with heavy-duty nitrile glovesDisposable, solid-front gown with tight-fitting cuffsChemical safety goggles and a face shieldN95 respirator
Waste Disposal Double-gloved with heavy-duty nitrile glovesDisposable, solid-front gown with tight-fitting cuffsChemical safety gogglesNot required
Detailed PPE Specifications and Rationale
  • Gloves: Double gloving with powder-free nitrile gloves rated for chemotherapy drug handling (ASTM D6978) is mandatory.[2] The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes during continuous use.[11] The inner glove provides a secondary barrier in case of a breach in the outer glove.

  • Gowns: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs is required.[2][11] This prevents contamination of personal clothing and skin. Gowns should be changed immediately after a spill or at the end of the work session.[11]

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are essential to protect against splashes and airborne particles.[8][11] A full-face shield should be worn over the goggles when handling the solid compound or during procedures with a high risk of splashing.[5][11]

  • Respiratory Protection: While a certified fume hood is the primary means of respiratory protection, an N95 respirator should be worn when weighing the powder if a fume hood is not available or during a large spill cleanup to minimize inhalation of aerosolized particles.[12]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for ensuring safety. The following protocols are designed to be self-validating, with built-in checks to maintain a safe working environment.

Workflow for Safe Handling of 2,4,5-Triamino-6-pyrimidinol dihydrochloride

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Protocol B Don PPE A->B C Prepare Work Area B->C D Weigh Solid in Fume Hood C->D Enter Handling Phase E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G Complete Experiment H Doff PPE G->H I Dispose of Waste H->I

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Triamino-6-pyrimidinol dihydrochloride
Reactant of Route 2
2,4,5-Triamino-6-pyrimidinol dihydrochloride
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